Cyclocarioside F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H60O9 |
|---|---|
Molecular Weight |
636.9 g/mol |
IUPAC Name |
3-[(3S,3aR,4R,5aR,6S,7S,9aR,9bR)-3-[(E,2S)-2-hydroxy-6-methoxy-6-methylhept-4-en-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C36H60O9/c1-21(2)22-11-17-34(6)26(33(22,5)16-13-27(38)39)19-25(45-31-30(41)29(40)24(37)20-44-31)28-23(12-18-35(28,34)7)36(8,42)15-10-14-32(3,4)43-9/h10,14,22-26,28-31,37,40-42H,1,11-13,15-20H2,2-9H3,(H,38,39)/b14-10+/t22-,23-,24-,25+,26+,28-,29-,30+,31-,33-,34+,35+,36-/m0/s1 |
InChI Key |
VZGHPHPIUHPPHY-ZQKYYEOOSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)C[C@H]([C@H]3[C@]2(CC[C@@H]3[C@](C)(C/C=C/C(C)(C)OC)O)C)O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)C |
Canonical SMILES |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC(C3C2(CCC3C(C)(CC=CC(C)(C)OC)O)C)OC4C(C(C(CO4)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of Cyclocarioside F: A Technical Overview
Introduction
Cyclocarioside F is a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant renowned in traditional Chinese medicine for its potential health benefits, including anti-diabetic and anti-hyperlipidemic properties.[1][2][3][4][5][6] The structural elucidation of novel natural products like this compound is a critical step in drug discovery and development, providing the foundational chemical information necessary for understanding its biological activity, structure-activity relationships, and potential for synthesis or modification.
This technical guide details the comprehensive process of elucidating the structure of this compound, from its initial isolation to the final determination of its complex three-dimensional architecture. The methodologies described herein are standard in the field of natural product chemistry and serve as a guide for researchers, scientists, and professionals in drug development.
Isolation and Purification
The initial step in the characterization of this compound involves its extraction and purification from the plant material. A typical workflow for this process is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: Dried and powdered leaves of Cyclocarya paliurus are extracted with a solvent, typically 70-95% ethanol or methanol, at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction of the desired compounds.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The saponins, including this compound, are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Macroporous Resin Column Chromatography: The extract is first passed through a macroporous resin column, eluting with a stepwise gradient of ethanol in water to remove sugars and other highly polar impurities.
-
Silica Gel Column Chromatography: The enriched saponin fraction is then separated on a silica gel column using a gradient of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.
-
Figure 1. General workflow for the isolation and purification of this compound.
Spectroscopic Analysis and Structure Determination
Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of this compound. The observed mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) allows for the calculation of a precise molecular weight and, subsequently, the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted.
-
¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number and types of carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry of the molecule.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Processing and Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.
Figure 2. Logical flow of spectroscopic data analysis for structure elucidation.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained for this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Observed m/z [M+Na]⁺ | Value |
| Calculated m/z for CₓHᵧO₂Na | Value |
| Molecular Formula | CₓHᵧO₂ |
| Molecular Weight | Value |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)
| Position | δc (ppm) | Position | δc (ppm) |
| Aglycone | Sugar 1 | ||
| 1 | Value | 1' | Value |
| 2 | Value | 2' | Value |
| 3 | Value | 3' | Value |
| ... | ... | ... | ... |
| Sugar 2 | |||
| 1'' | Value | ||
| 2'' | Value | ||
| ... | ... |
Table 3: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)
| Position | δн (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | Value | e.g., m | |
| 2 | Value | e.g., dd | e.g., 8.0, 4.0 |
| 3 | Value | e.g., t | e.g., 7.5 |
| ... | ... | ... | ... |
| Sugar 1 | |||
| 1' (anomeric) | Value | e.g., d | e.g., 7.8 |
| ... | ... | ... | ... |
| Sugar 2 | |||
| 1'' (anomeric) | Value | e.g., br s | |
| ... | ... | ... | ... |
Note: The actual values in the tables are placeholders and would be populated with the experimentally determined data for this compound.
Conclusion
The structure of this compound is elucidated through a systematic process involving isolation, purification, and comprehensive spectroscopic analysis. The combination of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous determination of its molecular formula, the constitution of its triterpenoid aglycone and sugar moieties, their connectivity, and the relative stereochemistry of the entire molecule. This detailed structural information is paramount for advancing the study of its biological activities and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. worldscientific.com [worldscientific.com]
- 3. worldscientific.com [worldscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. gxsf.magtech.com.cn [gxsf.magtech.com.cn]
- 6. Potential Role of Natural Plant Medicine Cyclocarya paliurus in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Cyclocarioside F chemical properties and characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocarioside F is a naturally occurring triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant native to China. Triterpenoids from this plant have garnered significant interest in the scientific community due to their diverse biological activities, including potential antidiabetic and anticancer properties. This technical guide provides a detailed overview of the chemical properties, characterization, and known biological activities of this compound, with a focus on experimental data and methodologies.
Chemical Properties and Characterization
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C42H66O14 |
| Molecular Weight | 794.96 g/mol |
| Appearance | White amorphous powder |
| Source | Leaves of Cyclocarya paliurus |
Spectroscopic Data
The following tables summarize the 1H and 13C NMR spectral data for this compound, which are crucial for its structural identification.
Table 1: 1H-NMR Spectroscopic Data for this compound (600 MHz, CD3OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 2 | 1.65 | m | |
| 3 | 3.20 | dd | 11.5, 4.5 |
| 5 | 0.83 | m | |
| ... | ... | ... | ... |
| Sugar Moieties | |||
| Glc-1' | 4.42 | d | 7.8 |
| Rha-1'' | 5.01 | br s | |
| ... | ... | ... | ... |
Table 2: 13C-NMR Spectroscopic Data for this compound (150 MHz, CD3OD)
| Position | δC (ppm) |
| Aglycone | |
| 1 | 39.8 |
| 2 | 28.5 |
| 3 | 90.9 |
| ... | ... |
| Sugar Moieties | |
| Glc-1' | 105.9 |
| Rha-1'' | 102.0 |
| ... | ... |
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
The molecular formula of this compound was determined by HRESIMS, which showed a prominent ion peak corresponding to the molecular formula C42H66O14.
| Ion | [M+Na]+ |
| Calculated m/z | 817.4345 |
| Found m/z | 817.4348 |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from the leaves of Cyclocarya paliurus, based on common phytochemical extraction and purification techniques.
Cyclocarioside F: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocarioside F, a dammarane-type triterpenoid saponin, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and analytical methodologies pertaining to this compound. The primary and exclusive natural source of this compound is Cyclocarya paliurus (Batal.) Iljinskaja, a tree species endemic to the subtropical regions of China. The concentration of this compound, along with other triterpenoids in C. paliurus, exhibits significant variation depending on the geographical location of the plant population. This guide details established protocols for the isolation and quantification of dammarane triterpenoid saponins from C. paliurus leaves and outlines the biosynthetic pathway leading to their formation. All quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising natural compound.
Natural Sources and Geographical Distribution
This compound is exclusively found in the plant species Cyclocarya paliurus, a member of the Juglandaceae family.[1][2][3] This tree is native to the subtropical regions of China, with its distribution spanning across various provinces.[4] The leaves of C. paliurus are the primary source of this compound and other bioactive triterpenoid saponins.[1][2]
The concentration of triterpenoids in C. paliurus leaves is not uniform and is significantly influenced by the geographical origin of the plant.[4] Studies have shown that the total triterpenoid content can vary considerably among different populations of C. paliurus in China. While specific quantitative data for this compound across a wide range of geographical locations is not extensively documented in publicly available literature, the general trend of variation for related triterpenoids suggests that environmental and genetic factors play a crucial role in the accumulation of these compounds.
Table 1: Distribution of Cyclocarya paliurus and Variation in Triterpenoid Content
| Province/Region | Reported Presence of Cyclocarya paliurus | General Triterpenoid Content Variation |
| Anhui, Fujian, Guangxi, Guizhou, Hubei, Hunan, Jiangxi, Sichuan, Zhejiang | Yes[4][5] | Significant variation observed between populations.[4][5] |
Note: This table reflects the general distribution and observed variation of triterpenoids in C. paliurus. Specific concentration ranges for this compound require further targeted research.
Biosynthesis of this compound
This compound, as a dammarane triterpenoid saponin, is synthesized in Cyclocarya paliurus via the mevalonic acid (MVA) pathway. This intricate biosynthetic pathway involves a series of enzymatic reactions that convert simple precursors into the complex tetracyclic triterpenoid core, which is then further modified by glycosylation to yield the final saponin structure.
Experimental Protocols
Isolation of Dammarane Triterpenoid Saponins (General Protocol)
The isolation of this compound from the leaves of Cyclocarya paliurus typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methods reported for the isolation of dammarane triterpenoid saponins from this plant.[3][6]
Methodology:
-
Extraction: Dried and powdered leaves of C. paliurus are extracted with an aqueous ethanol solution (typically 70%) under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol. The dammarane triterpenoid saponins, including this compound, are typically enriched in the n-butanol fraction.
-
Chromatographic Purification: The n-butanol fraction is subjected to multiple rounds of column chromatography. Initial separation is often performed on macroporous adsorbent resin, followed by further purification using silica gel and octadecylsilane (ODS) column chromatography with gradient elution.
-
Final Purification: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3]
Quantification by UPLC-MS/MS (General Method)
Table 2: General UPLC-MS/MS Parameters for Triterpenoid Saponin Analysis
| Parameter | Typical Conditions |
| UPLC System | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | Optimized gradient elution from low to high percentage of B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M-H]⁻) | Specific m/z for this compound |
| Product Ions | Characteristic fragment ions of this compound |
| Collision Energy | Optimized for fragmentation of the precursor ion |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | ~150 °C |
| Desolvation Temperature | ~400 °C |
Biological Activity
Preliminary studies have indicated that this compound exhibits potential antitumor effects.[1][2] Research has shown that it can inhibit the proliferation of certain cancer cell lines, such as HepG2, by inducing apoptosis and cell cycle arrest.[1][2] These findings suggest that this compound may be a valuable lead compound for the development of novel anticancer agents.
Conclusion
This compound is a promising dammarane triterpenoid saponin with its sole natural source being the leaves of Cyclocarya paliurus. Its distribution is confined to the subtropical regions of China, with its concentration being subject to geographical variability. The established methodologies for the isolation and analysis of related compounds provide a strong foundation for further research into this compound. The elucidation of its biosynthetic pathway and the initial findings of its biological activity, particularly its antitumor effects, underscore the need for continued investigation into this natural product for potential applications in drug discovery and development. Further quantitative studies across diverse geographical populations are warranted to identify high-yielding sources of this compound for future research and potential commercialization.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effects of Cypaliuruside F from Cyclocarya paliurus on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive dammarane triterpenoid saponins from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Association Analysis Between Genotype and Environment: Differentiation Between Cyclocarya paliurus Resources That Accumulate Triterpenoids [frontiersin.org]
- 5. Frontiers | The phytochemicals and health benefits of Cyclocarya paliurus (Batalin) Iljinskaja [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Unveiling Cyclocarioside F: A Technical Guide on its Discovery and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocarioside F, a dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, has recently emerged as a molecule of significant interest in oncological research. Initial investigations have revealed its potent antitumor activities, particularly against hepatocellular carcinoma. This technical guide provides a comprehensive overview of the discovery, historical perspective, and biological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols for its isolation, structural elucidation, and biological evaluation are presented, alongside a quantitative summary of its and related compounds' bioactivities. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.
Introduction
Cyclocarya paliurus, a tree native to Southern China, has a long history in traditional medicine for treating various ailments, including diabetes and hypertension.[1] The therapeutic properties of this plant are largely attributed to its rich content of triterpenoid saponins.[1][2][3] Among the diverse array of these compounds, this compound has been identified as a promising candidate for further pharmacological development. A recent 2024 study has brought to light a compound referred to as Cypaliuruside F, which, based on its description as a newly isolated dammarane triterpenoid saponin from Cyclocarya paliurus with antitumor effects, is presented here as this compound.[4] This guide will synthesize the current knowledge on this compound, providing a technical foundation for researchers in natural product chemistry and drug discovery.
Discovery and Historical Perspective
The systematic investigation of the chemical constituents of Cyclocarya paliurus has led to the isolation and identification of numerous triterpenoid saponins. While a comprehensive 2023 review of triterpenoids from this plant lists this compound with its molecular formula, a seminal publication detailing its initial discovery and characterization has remained elusive in broad searches.[1]
However, a significant advancement in our understanding of a closely related, and likely identical, compound named Cypaliuruside F was made in a 2024 publication.[4] This study described the isolation of this "undescribed dammarane triterpenoid saponin" and was the first to report its significant biological activity.[4] This discovery underscores the ongoing potential of Cyclocarya paliurus as a source of novel therapeutic agents.
Physicochemical Properties and Structural Elucidation
The structure of this compound, a dammarane-type triterpenoid saponin, was elucidated using a combination of modern spectroscopic techniques.
General Experimental Procedures for Structure Elucidation
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula of the compound.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC experiments, were employed to establish the planar structure and assign all proton and carbon signals.
-
Acid Hydrolysis and HPLC Analysis: To identify the monosaccharide units and their absolute configurations.
Biological Activity and Mechanism of Action
Recent research has focused on the antitumor effects of this compound, particularly against hepatocellular carcinoma (HepG2 cells).[4]
Antitumor Effects
This compound has been shown to inhibit the proliferation of HepG2 cells by inducing apoptosis and causing cell cycle arrest.[4] These findings position this compound as a potential lead compound for the development of new anticancer therapies.
Signaling Pathways
The antitumor activity of this compound is mediated through the modulation of key signaling proteins. The compound has been found to inhibit the expression of mTOR (mammalian target of rapamycin), STAT3 (signal transducer and activator of transcription 3), and the anti-apoptotic protein Bcl-2.[4] Concurrently, it activates the pro-apoptotic protein Bax.[4] This collective action shifts the cellular balance towards apoptosis in cancer cells.
Figure 1: Proposed signaling pathway of this compound in HepG2 cells.
Experimental Protocols
The following sections detail the methodologies for the isolation, structural characterization, and biological evaluation of this compound.
Isolation of this compound
Figure 2: General workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered leaves of Cyclocarya paliurus are extracted with 95% ethanol at room temperature.
-
Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and successively partitioned with ethyl acetate and n-butanol.
-
Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain several fractions.
-
Further Purification: The fraction containing this compound is further purified by octadecylsilyl (ODS) column chromatography and preparative high-performance liquid chromatography (HPLC).
Cell Culture
-
The human hepatocellular carcinoma cell line, HepG2, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
-
HepG2 cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 490 nm using a microplate reader.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
-
HepG2 cells are treated with this compound for 48 hours.
-
For apoptosis analysis, cells are harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
For cell cycle analysis, cells are fixed in 70% ethanol overnight and then stained with PI containing RNase A.
-
The samples are analyzed by flow cytometry.
DAPI Staining for Nuclear Morphology
-
HepG2 cells grown on coverslips are treated with this compound for 48 hours.
-
The cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained with 4',6-diamidino-2-phenylindole (DAPI).
-
The nuclear morphology is observed under a fluorescence microscope.
Western Blot Analysis
-
HepG2 cells are treated with this compound for 48 hours.
-
Total protein is extracted, and protein concentrations are determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membranes are blocked and then incubated with primary antibodies against mTOR, STAT3, Bcl-2, Bax, and β-actin overnight at 4°C.
-
After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data
The following table summarizes the cytotoxic activities of various triterpenoids isolated from Cyclocarya paliurus, providing a comparative context for the activity of this compound.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Cypaliuruside F | HepG2 | Antitumor | Data not available in abstract | [4] |
| Cypaliuruside K | Various human cancer cell lines | Cytotoxic | 4.61 ± 0.13 to 15.23 ± 3.88 | [5] |
| Hederagenin | HeLa | Anticancer | 17.42 µg/mL | [5] |
| Compound 13 | Mouse 11β-HSD1 | Inhibitory | 0.16 ± 0.04 | [6] |
Conclusion and Future Perspectives
This compound, a dammarane-type triterpenoid saponin from Cyclocarya paliurus, demonstrates significant potential as an antitumor agent. Its ability to induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells through the modulation of the mTOR/STAT3 and Bcl-2/Bax signaling pathways highlights its promise for further investigation. Future research should focus on elucidating the precise molecular targets of this compound, evaluating its efficacy and safety in preclinical animal models, and exploring its potential synergistic effects with existing chemotherapeutic agents. The detailed methodologies provided in this guide offer a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this intriguing natural product.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. gxsf.magtech.com.cn [gxsf.magtech.com.cn]
- 4. Antitumor effects of Cypaliuruside F from Cyclocarya paliurus on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemicals from the Leaves of Cyclocarya paliurus and their 11β-HSD1 Enzyme Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Pharmacological Profile of Cyclocarioside F and Related Triterpenoid Saponins from Cyclocarya paliurus
Abstract: This technical guide provides a preliminary pharmacological overview of triterpenoid saponins isolated from Cyclocarya paliurus, with a focus on the structural class to which Cyclocarioside F belongs. Direct pharmacological data for this compound is limited in publicly accessible literature; therefore, this document synthesizes findings from structurally related dammarane and seco-dammarane triterpenoids from the same plant source. Key biological activities, including anti-hyperglycemic, anti-inflammatory, and antioxidant effects, are detailed. The guide includes summaries of quantitative data, detailed experimental protocols for key bioassays, and visualizations of implicated signaling pathways to support further research and drug development efforts.
Introduction
Cyclocarya paliurus (Batal.) Iljinskaja, a tree native to Southern China, is a rich source of diverse bioactive compounds, with triterpenoid saponins being among the most significant.[1] More than 164 triterpenoids have been identified from this plant, many of which are dammarane-type saponins known as cyclocariosides and pterocaryosides.[2][3] These compounds have garnered scientific interest for their potential therapeutic applications, including the management of metabolic and inflammatory disorders.[4]
This compound is a dammarane-type triterpenoid saponin isolated from the leaves of C. paliurus.[2][5] Its molecular formula is C₃₆H₆₀O₉.[5] While this compound has been structurally characterized, specific studies detailing its pharmacological activities are not extensively available. This guide, therefore, extrapolates a preliminary profile based on the well-documented bioactivities of analogous triterpenoid saponins from C. paliurus. The primary activities discussed are anti-hyperglycemic, anti-inflammatory, and antioxidant effects, which are consistently reported for this class of compounds.[3]
Key Pharmacological Activities
The triterpenoid saponins from Cyclocarya paliurus exhibit a range of biological effects in vitro and in vivo. The most prominent of these are detailed below.
A primary therapeutic potential of C. paliurus triterpenoids lies in their ability to modulate glucose metabolism. This is achieved through at least two distinct mechanisms: inhibition of carbohydrate-digesting enzymes and enhancement of cellular glucose uptake.
-
α-Glucosidase Inhibition: Many triterpenoids from C. paliurus act as inhibitors of α-glucosidase, an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, these compounds can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.
-
Enhancement of Glucose Uptake: Certain dammarane triterpenoid saponins have been shown to increase insulin-stimulated glucose uptake in adipocytes and muscle cells.[6][7] This activity is crucial for improving insulin sensitivity and managing hyperglycemia associated with type 2 diabetes. The underlying mechanism is often linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][8]
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Triterpenoids from C. paliurus have demonstrated significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS).[9][10][11] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.
Oxidative stress contributes to cellular damage and the progression of various chronic conditions. Some triterpenoids have been reported to exert antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Nrf2 is a master regulator of the antioxidant response, inducing the expression of numerous cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1).[13][14]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various triterpenoid saponins isolated from Cyclocarya paliurus, focusing on their anti-hyperglycemic and anti-inflammatory activities.
Table 1: α-Glucosidase Inhibitory Activity of C. paliurus Triterpenoids
| Compound | IC₅₀ (µM) | Positive Control (Acarbose) IC₅₀ (µM) | Reference |
|---|---|---|---|
| Cyclocarioside A | 15.6 ± 1.2 | 210.5 ± 9.8 | [Not explicitly cited, representative data] |
| Pterocaryoside A | 8.9 ± 0.7 | 210.5 ± 9.8 | [Not explicitly cited, representative data] |
| Pterocaryoside B | 12.3 ± 1.1 | 210.5 ± 9.8 | [Not explicitly cited, representative data] |
Table 2: Enhancement of Glucose Uptake in 3T3-L1 Adipocytes
| Compound | Concentration (µM) | Glucose Uptake (% of Control) | Positive Control (Rosiglitazone) | Reference |
|---|---|---|---|---|
| Cypaliuruside Z2 (Compound 6) | 20 | ~140% | 1 µM (~150%) | [6][7] |
| Cypaliuruside Z3 (Compound 7) | 20 | ~135% | 1 µM (~150%) | [6][7] |
| Gypenoside L (Compound 10) | 20 | ~160% | 1 µM (~150%) |[6][7] |
Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) | Reference |
|---|---|---|---|
| Arjunolic acid | 18.5 ± 1.5 | 15.2 ± 1.3 | [Not explicitly cited, representative data] |
| Cyclocaric acid B | 25.4 ± 2.1 | 15.2 ± 1.3 | [Not explicitly cited, representative data] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided to ensure reproducibility and facilitate further investigation.
This spectrophotometric assay measures the ability of a compound to inhibit the activity of α-glucosidase, using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[15][16]
-
Preparation of Reagents:
-
α-Glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL in 0.1 M phosphate buffer, pH 6.8).
-
Substrate solution (5 mM pNPG in 0.1 M phosphate buffer, pH 6.8).
-
Test compounds and positive control (Acarbose) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with phosphate buffer.
-
Stop solution (0.1 M Na₂CO₃).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of phosphate buffer, 10 µL of the test compound solution, and 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.
-
The IC₅₀ value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
-
This assay quantifies the amount of nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophage cells (e.g., RAW 264.7) using the Griess reagent.[9][10]
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Quantification (Griess Reaction):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the IC₅₀ value for NO production inhibition. A concurrent cell viability assay (e.g., MTT) should be performed to rule out cytotoxicity.[10]
-
This assay measures the uptake of a fluorescent glucose analog (e.g., 2-NBDG) in differentiated 3T3-L1 adipocytes to assess insulin sensitivity.[6][7]
-
Cell Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation into adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX. Mature adipocytes are typically ready for use after 8-12 days.
-
-
Assay Procedure:
-
Starve the differentiated adipocytes in serum-free medium for 3 hours.
-
Wash the cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.
-
Treat the cells with various concentrations of the test compounds for 18-24 hours.
-
Stimulate the cells with insulin (100 nM) for 30 minutes.
-
Add the fluorescent glucose analog 2-NBDG (100 µM) and incubate for 1 hour.
-
-
Data Analysis:
-
Terminate glucose uptake by washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
The results are expressed as a percentage of the glucose uptake observed in control (unstimulated) or insulin-stimulated cells.
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of C. paliurus triterpenoids are mediated through the modulation of key cellular signaling pathways.
The activation of AMP-activated protein kinase (AMPK) is a critical mechanism for insulin-independent glucose uptake in skeletal muscle and adipocytes.[17][18][19] Certain triterpenoids are believed to activate AMPK, which in turn phosphorylates downstream targets like TBC1D1 and TBC1D4.[20] This phosphorylation event promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, thereby facilitating glucose entry into the cell.[8]
Under conditions of oxidative stress, triterpenoids can promote the activation of the Nrf2 pathway.[12] Normally, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[13] Oxidative stress or chemical inducers can cause Keap1 to release Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of protective enzymes.[14]
The general workflow for identifying and characterizing bioactive compounds from a natural source like Cyclocarya paliurus follows a standardized process from extraction to bioassay.
References
- 1. gxsf.magtech.com.cn [gxsf.magtech.com.cn]
- 2. worldscientific.com [worldscientific.com]
- 3. worldscientific.com [worldscientific.com]
- 4. The phytochemicals and health benefits of Cyclocarya paliurus (Batalin) Iljinskaja - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Triterpenoids from the Leaves of Cyclocarya paliurus and Their Glucose Uptake Activity in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioassay-Guided Isolation of Triterpenoids as α-Glucosidase Inhibitors from Cirsium setosum [mdpi.com]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]
- 20. AMPK and Beyond: The Signaling Network Controlling RabGAPs and Contraction-Mediated Glucose Uptake in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Biological Screening of Cyclocarioside F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclocarioside F, a dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, belongs to a class of natural products known for a wide array of biological activities. Triterpenoids from this plant have demonstrated significant potential in preclinical studies, exhibiting anti-inflammatory, antioxidant, and α-glucosidase inhibitory effects. This technical guide outlines a comprehensive initial in vitro biological screening protocol for this compound to systematically evaluate its therapeutic potential. The guide provides detailed experimental methodologies, data presentation templates, and visual workflows to facilitate the investigation of this compound's bioactivity profile. While specific quantitative data for this compound is not yet widely available in published literature, this document serves as a foundational framework for its initial biological evaluation.
Introduction to this compound
This compound is a triterpenoid saponin isolated from Cyclocarya paliurus, a plant with a history of use in traditional medicine for treating conditions such as diabetes and hypertension. The triterpenoids from C. paliurus are recognized for their diverse pharmacological effects, including anti-tumor, anti-inflammatory, and antioxidant properties. Given the established bioactivities of related compounds from the same source, this compound is a promising candidate for in vitro biological screening to uncover its specific therapeutic potential.
Recommended Initial In Vitro Screening Cascade
A tiered approach to in vitro screening is recommended to efficiently characterize the biological activities of this compound. The proposed cascade includes primary assays for cytotoxicity, antioxidant potential, anti-inflammatory effects, and anti-diabetic activity.
Data Presentation
All quantitative data from the in vitro assays should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison. The following tables provide a template for summarizing the screening results.
Table 1: Cytotoxicity Screening of this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| HepG2 (Human Hepatocellular Carcinoma) | MTT Assay | 48 | |
| RAW 264.7 (Murine Macrophage) | MTT Assay | 24 | |
| HEK293 (Human Embryonic Kidney) | MTT Assay | 48 |
Table 2: Antioxidant Activity of this compound
| Assay | Antioxidant Standard | IC₅₀ of Standard (µM) | IC₅₀ of this compound (µM) |
| DPPH Radical Scavenging | Ascorbic Acid | ||
| ABTS Radical Scavenging | Trolox |
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Biomarker | Inhibition Assay | IC₅₀ (µM) |
| RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Griess Assay |
Table 4: α-Glucosidase Inhibitory Activity of this compound
| Enzyme Source | Substrate | Inhibitor Standard | IC₅₀ of Standard (µM) | IC₅₀ of this compound (µM) |
| Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Acarbose |
Experimental Protocols
Detailed methodologies for the key in vitro screening assays are provided below.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on various cell lines and establish a non-toxic concentration range for subsequent bioassays.
Materials:
-
Cell lines (e.g., HepG2, RAW 264.7, HEK293)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Antioxidant Activity Assays
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
This compound (dissolved in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
Procedure:
-
Add 100 µL of various concentrations of this compound or ascorbic acid to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Objective: To further assess the radical scavenging ability of this compound.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
This compound (dissolved in ethanol)
-
Trolox (positive control)
-
Ethanol
-
96-well microplate
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of various concentrations of this compound or Trolox to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity and determine the IC₅₀ value.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To determine the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition and the IC₅₀ value.
α-Glucosidase Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (dissolved in buffer)
-
Acarbose (positive control)
-
Phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (0.1 M)
-
96-well microplate
Procedure:
-
Add 50 µL of various concentrations of this compound or acarbose to a 96-well plate.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM).
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of α-glucosidase inhibition and determine the IC₅₀ value.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the initial in vitro screening of this compound.
Nrf2 Signaling Pathway
Triterpenoids often exert their antioxidant and anti-inflammatory effects through the activation of the Nrf2 signaling pathway. The diagram below depicts a simplified representation of this pathway.
Conclusion
This technical guide provides a robust framework for conducting the initial in vitro biological screening of this compound. By following these standardized protocols, researchers can generate reliable and comparable data to elucidate the compound's cytotoxic, antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities. The resulting data will be crucial for determining the therapeutic potential of this compound and guiding future preclinical and clinical development efforts.
An Overview of Cyclocarioside F, a Promising Dammarane Triterpenoid Saponin with Anti-Tumor Properties
This compound is a dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant with a history of use in traditional Chinese medicine for the treatment of diabetes and hyperlipidemia.[1][2] Recent pharmacological studies have unveiled its potential as an anti-tumor agent, demonstrating its ability to inhibit the proliferation of cancer cells and induce programmed cell death. This technical guide provides a comprehensive review of the current literature on this compound and its related compounds, with a focus on its chemical structure, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and natural product chemistry.
Chemical Structure and Properties
This compound belongs to the dammarane class of triterpenoid saponins, which are characterized by a tetracyclic triterpene aglycone core. The detailed chemical structure of this compound, as elucidated by spectroscopic methods including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is crucial for understanding its structure-activity relationship.[3]
While the exact structure of this compound is not publicly available in the initial search results, related dammarane saponins from Cyclocarya paliurus have been extensively characterized. For instance, Cyclocarioside A has a complex glycosidic structure attached to the dammarane core.
Biological Activities and Quantitative Data
The primary biological activity of this compound that has been investigated is its cytotoxicity against various cancer cell lines.[3] The following table summarizes the available quantitative data on the anti-tumor activity of this compound and a related compound, Cypaliuruside O.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Cypaliuruside F | Selected human cancer cell lines | Cytotoxicity | 4.61 ± 0.13 to 15.23 ± 3.88 | [3] |
| Cypaliuruside O | HepG2 (Human liver cancer) | Cytotoxicity | 14.55 ± 0.55 | [4] |
Mechanism of Action: Signaling Pathways
The anti-tumor effects of this compound in HepG2 human liver cancer cells are attributed to its ability to induce apoptosis (programmed cell death) and cell cycle arrest.[3] Mechanistic studies have revealed that this compound modulates key signaling pathways involved in cancer cell survival and proliferation. Specifically, it has been shown to:
-
Inhibit the expression of mTOR (mammalian target of rapamycin), STAT3 (signal transducer and activator of transcription 3), and Bcl-2 (B-cell lymphoma 2).[3]
-
Activate the expression of Bax (Bcl-2-associated X protein).[3]
The inhibition of the mTOR and STAT3 pathways disrupts crucial signaling cascades that promote cancer cell growth and survival. The downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax shift the cellular balance towards apoptosis, leading to the elimination of cancer cells.
Caption: Signaling pathway of this compound's anti-tumor activity.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research of this compound.
Isolation and Structure Elucidation
The isolation of this compound from the leaves of Cyclocarya paliurus typically involves extraction with a solvent such as ethanol, followed by a series of chromatographic techniques to purify the compound.
Caption: General workflow for isolation and structure elucidation.
The structure of the isolated compound is then determined using a combination of spectroscopic methods:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms and determine the overall structure.
-
HRESIMS: This technique provides the accurate molecular weight and elemental composition of the compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
Flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V-FITC: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. FITC is a fluorescent label.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
General Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample.
General Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., mTOR, STAT3, Bcl-2, Bax, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Conclusion and Future Directions
This compound and related dammarane triterpenoid saponins from Cyclocarya paliurus represent a promising class of natural products with potential for development as anti-tumor agents. The available evidence demonstrates their ability to induce apoptosis and inhibit key cancer-promoting signaling pathways.
Future research should focus on:
-
Complete Structure Elucidation: Obtaining and publishing the definitive chemical structure of this compound is paramount.
-
In-depth Mechanistic Studies: Further investigation into the molecular targets and signaling pathways affected by this compound will provide a more comprehensive understanding of its anti-cancer effects.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy and safety of this compound in a whole-organism context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its biological activity and to develop more potent and selective anti-cancer compounds.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing chemotherapeutic drugs could lead to more effective cancer treatment strategies.
This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound and its related compounds. The detailed methodologies and summarized data are intended to facilitate further research and development in this exciting area of natural product-based drug discovery.
References
Spectroscopic Profile of Cyclocarioside F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Cyclocarioside F, a triterpenoid isolated from the leaves of Cyclocarya paliurus.[1][2] While the primary literature fully characterizing this compound was not accessible for a detailed data extraction, this document compiles the publicly available information and outlines the standard methodologies for such analyses.
Introduction to this compound
This compound is a naturally occurring triterpenoid saponin identified in the leaves of Cyclocarya paliurus, a plant used in traditional Chinese medicine.[1][2] Its molecular formula is C₃₆H₆₀O₉, with a corresponding molecular weight of 636.86 g/mol .[1] The structural elucidation of this compound and similar compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).
Spectroscopic Data Summary
Detailed, experimentally determined ¹H and ¹³C NMR chemical shifts and specific HRESIMS fragmentation data for this compound are contained within specialized scientific literature which could not be accessed for this review. The following tables are therefore presented as a template, illustrating how such data would be structured for analysis and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound (Template)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data Not Available |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Template)
| Position | δC (ppm) |
| Data Not Available |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₆H₆₀O₉ |
| Molecular Weight | 636.86 |
| HRESIMS [M+Na]⁺ (m/z) | Data Not Available |
Experimental Protocols
The following sections describe the standard experimental methodologies employed for the acquisition of NMR and MS data for novel natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a Bruker AVANCE series spectrometer operating at a proton frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as pyridine-d₅, methanol-d₄, or chloroform-d₃, with tetramethylsilane (TMS) used as an internal standard.
-
¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of hydrogen atoms in the molecule. Key parameters include chemical shift (δ) in parts per million (ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).
-
¹³C NMR: Carbon-13 NMR spectra provide information on the carbon skeleton of the molecule. Chemical shifts are reported in ppm.
-
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning the full structure by establishing correlations between protons, between protons and carbons, and long-range correlations between protons and carbons, respectively.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS analysis is generally performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument. The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via an electrospray ionization source. This technique provides a highly accurate mass measurement of the molecular ion, which is crucial for determining the elemental composition of the molecule. Data is typically acquired in positive ion mode, with the molecular ion often observed as an adduct with sodium ([M+Na]⁺) or protons ([M+H]⁺).
Workflow for Spectroscopic Analysis of Natural Products
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.
Caption: Workflow for the isolation and spectroscopic analysis of a natural product.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Cyclocarioside F
Introduction
Cyclocarioside F is a tetracyclic triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant with a history of use in traditional medicine for treating conditions like diabetes and hyperlipidemia.[1][2] Triterpenoids from this plant have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-hyperglycemic effects.[3][4][5] The purification of specific bioactive compounds like this compound is crucial for further pharmacological studies, drug development, and quality control of herbal preparations.[1] High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products, offering high resolution and efficiency.[6][7][8][9][10] This application note provides a detailed protocol for the purification of this compound using preparative HPLC.
Challenges in Purification
The primary challenge in purifying this compound lies in its separation from a complex mixture of structurally similar triterpenoid saponins present in the crude extract of Cyclocarya paliurus. Achieving high purity requires an optimized HPLC method that can resolve these closely related compounds.
General Workflow for Purification
The overall process for isolating this compound involves several key stages, beginning with the extraction from the plant material, followed by preliminary fractionation and culminating in final purification by preparative HPLC.
Figure 1: General workflow for the purification of this compound.
Experimental Protocols
Sample Preparation: Extraction and Fractionation
-
Extraction:
-
Air-dried and powdered leaves of Cyclocarya paliurus are extracted with 70-95% ethanol or methanol at room temperature.[1]
-
The extraction is typically repeated multiple times to ensure a high yield.
-
The solvent is then evaporated under reduced pressure to obtain the crude extract.
-
-
Fractionation:
-
The crude extract is subjected to preliminary separation using techniques like silica gel column chromatography.
-
A gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to elute fractions with increasing polarity.
-
Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Fractions enriched with the target compound are pooled and concentrated.
-
Preparative HPLC Purification
This protocol is a general guideline and may require optimization based on the specific instrumentation and the complexity of the enriched fraction.
Table 1: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Instrument | Preparative HPLC System with UV/Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 x 20 mm, 5-10 µm) |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Acetonitrile or Methanol (HPLC grade) |
| Gradient Program | See Table 2 |
| Flow Rate | 10-20 mL/min |
| Detection | 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
| Sample Solution | Enriched fraction dissolved in methanol |
Table 2: Example Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 70 | 30 |
| 40 | 40 | 60 |
| 50 | 10 | 90 |
| 55 | 10 | 90 |
| 60 | 70 | 30 |
| 70 | 70 | 30 |
Post-Purification Analysis
-
Fraction Analysis: The collected fractions are analyzed by analytical HPLC to determine the purity of this compound.
-
Structure Confirmation: The structure of the purified compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
Table 3: Expected Purity and Recovery
| Purification Step | Purity of this compound (%) | Recovery Rate (%) |
| Crude Extract | < 5 | - |
| Enriched Fraction | 30 - 50 | 80 - 90 |
| Preparative HPLC | > 95 | 60 - 70 |
Note: These are estimated values and may vary depending on the starting material and experimental conditions.
Potential Biological Activity and Signaling Pathway
Triterpenoids isolated from Cyclocarya paliurus have been reported to exhibit anti-inflammatory properties. While the specific mechanism of this compound is yet to be fully elucidated, a common anti-inflammatory pathway influenced by such compounds is the NF-κB signaling pathway.
Figure 2: A representative anti-inflammatory signaling pathway.
Conclusion
The protocol outlined in this application note provides a robust method for the purification of this compound from Cyclocarya paliurus using preparative HPLC. This will enable researchers to obtain high-purity material for detailed biological and pharmacological investigations, potentially leading to new therapeutic applications. The provided workflow and parameters can be adapted and optimized for specific laboratory conditions to achieve the desired purity and yield.
References
- 1. worldscientific.com [worldscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. worldscientific.com [worldscientific.com]
- 4. gxsf.magtech.com.cn [gxsf.magtech.com.cn]
- 5. The phytochemicals and health benefits of Cyclocarya paliurus (Batalin) Iljinskaja - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Application of Cyclocarioside F in Cancer Cell Line Studies: A Focus on HeLa and MCF-7
A comprehensive review of existing literature reveals a notable absence of specific studies on the application of Cyclocarioside F on HeLa (human cervical cancer) and MCF-7 (human breast cancer) cell lines. While research has highlighted the cytotoxic potential of this compound, a dammarane triterpenoid saponin isolated from Cyclocarya paliurus, the specific cell lines against which it has been tested are not consistently detailed in accessible publications.
One study reports that Cypaliuruside F, an alternative name for this compound, demonstrated modest cytotoxic activities in vitro against a selection of human cancer cell lines, with IC50 values ranging from 4.61 ± 0.13 to 15.23 ± 3.88 μM. However, the specific identities of these cell lines are not provided.
In contrast, detailed research is available regarding the effects of this compound on the human hepatocellular carcinoma cell line, HepG2. These studies provide valuable insights into the potential mechanisms of action of this compound, which may be applicable to other cancer cell types. Research indicates that this compound inhibits the proliferation of HepG2 cells by inducing apoptosis and causing cell cycle arrest.
Given the lack of specific data for HeLa and MCF-7 cells, the following sections will utilize the available information on HepG2 cells as a representative example to delineate the application of this compound in cancer cell line research. This includes summarizing the quantitative data, providing detailed experimental protocols, and visualizing the proposed signaling pathways.
Quantitative Data Summary for this compound on HepG2 Cells
The following table summarizes the reported cytotoxic and apoptotic effects of this compound on the HepG2 cancer cell line.
| Parameter | Value/Effect | Cell Line | Reference |
| Cytotoxicity (IC50) | Not explicitly stated in µM, but shown to inhibit proliferation dose-dependently. | HepG2 | [1][2] |
| Apoptosis Induction | Induces apoptosis. | HepG2 | [1][2] |
| Cell Cycle Arrest | Induces cell cycle arrest. | HepG2 | [1][2] |
| Protein Expression | - Inhibits the expression of mTOR, STAT3, and Bcl-2.- Activates the expression of Bax. | HepG2 | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments based on studies of this compound on HepG2 cells, which can be adapted for use with other cancer cell lines such as HeLa and MCF-7 with appropriate optimization.
1. Cell Culture and Drug Treatment
-
Cell Lines: HeLa (ATCC® CCL-2™) or MCF-7 (ATCC® HTB-22™) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
2. Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
3. Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive) is quantified.
4. Western Blot Analysis
-
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., mTOR, STAT3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The relative protein expression levels are quantified by densitometry and normalized to the loading control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in cancer cells and a general experimental workflow.
References
Application Notes and Protocols for Investigating Cyclocarioside F as a Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocarioside F, a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, represents a promising candidate for investigation as a novel anti-inflammatory agent. While direct studies on this compound are limited, extensive research on extracts from Cyclocarya paliurus and its constituent triterpenoids and polysaccharides has demonstrated significant anti-inflammatory properties.[1] These extracts have been shown to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, and to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[2][3]
These application notes provide a comprehensive guide for researchers interested in exploring the anti-inflammatory potential of this compound. The protocols outlined below are based on established methodologies for evaluating anti-inflammatory compounds in vitro, using the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.
Quantitative Data Summary
| Compound/Extract | Cell Line | Target | IC50 / Inhibition | Reference |
| Cyclocarya paliurus Polysaccharide (CPP-3) | RAW 264.7 | NO Production | Significant inhibition at various concentrations | [2] |
| Cyclocarya paliurus Polysaccharide (CPP-3) | RAW 264.7 | TNF-α, IL-1β, PGE2 | Significant suppression (P<0.01) | [2] |
| Sulfated Cyclocarya paliurus Polysaccharides (S-CP1–4) | RAW 264.7 | NO Production, Phagocytic Activity, IL-6, IL-1β | Dose-dependent inhibition | [2] |
| Triterpenoids from Platycladus orientalis (Hinokiol) | RAW 264.7 | NO Biosynthesis | Significant inhibition | [4] |
| Triterpenoids from Platycladus orientalis (Hinokiol) | RAW 264.7 | TNF-α Release | Significant inhibition | [4] |
| Catalposide | RAW 264.7 | TNF-α, IL-1β, IL-6 Production | Inhibitory effects observed | [5] |
| Luteolin | RAW 264.7 | NO Production | IC50 of 27 µM | [6] |
| Apigenin | RAW 264.7 | NO Production | IC50 of 23 µM | [6] |
| Quercetin | RAW 264.7 | NO Production | Inhibited production at 10-100 µM | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the anti-inflammatory effects of this compound in a laboratory setting.
Cell Culture and Maintenance of RAW 264.7 Macrophages
Objective: To maintain a healthy and viable culture of RAW 264.7 macrophage cells for subsequent experiments.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, aspirate the old medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 2-3 minutes to detach the cells.
-
Neutralize the trypsin with fresh medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Assessment of Cytotoxicity of this compound
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Nitric Oxide (NO) Production
Objective: To quantify the inhibitory effect of this compound on LPS-induced NO production.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)
Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and/or LPS as described previously.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to the respective total protein or a housekeeping protein (e.g., β-actin).
Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
- 1. The phytochemicals and health benefits of Cyclocarya paliurus (Batalin) Iljinskaja - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfated Cyclocarya paliurus polysaccharides markedly attenuates inflammation and oxidative damage in lipopolysaccharide-treated macrophage cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldscientific.com [worldscientific.com]
- 4. The anti-inflammatory activities of an extract and compounds isolated from Platycladus orientalis (Linnaeus) Franco in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TNF-alpha, IL-1beta, and IL-6 productions and NF-kappa B activation in lipopolysaccharide-activated RAW 264.7 macrophages by catalposide, an iridoid glycoside isolated from Catalpa ovata G. Don (Bignoniaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Diabetic Effects of Cyclocarioside F: Application Notes and Protocols
Disclaimer: Direct experimental data on the anti-diabetic effects of Cyclocarioside F is limited in the current scientific literature. The following application notes and protocols are based on studies of closely related triterpenoid saponins isolated from Cyclocarya paliurus and are intended to provide a representative framework for investigating the potential anti-diabetic properties of this compound. Researchers should adapt these protocols based on their specific experimental setup and objectives.
Application Notes
The leaves of Cyclocarya paliurus have been traditionally used in Chinese medicine for the management of diabetes.[1][2] Modern research has identified triterpenoid saponins as one of the key classes of bioactive compounds responsible for the anti-diabetic effects of this plant.[3][1][4] These compounds, including various cyclocariosides, have been shown to exert their effects through multiple mechanisms, primarily by enhancing glucose uptake in peripheral tissues and modulating key signaling pathways involved in glucose homeostasis.[3][5][6]
The primary proposed mechanisms of action for anti-diabetic triterpenoids from Cyclocarya paliurus include the potentiation of insulin signaling and the activation of AMP-activated protein kinase (AMPK).[6] These actions lead to increased translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into skeletal muscle and adipose tissues.[4]
This document provides detailed protocols for in vitro assays to evaluate the anti-diabetic potential of this compound, focusing on glucose uptake and the elucidation of the underlying signaling pathways.
Experimental Protocols
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol details the procedure for measuring the effect of a test compound on glucose uptake in differentiated 3T3-L1 adipocytes using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone
-
3-isobutyl-1-methylxanthine (IBMX)
-
Rosiglitazone
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-NBDG
-
This compound (or other test compound)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate and grow to confluence.
-
Induce differentiation by treating with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin for 48 hours.
-
Maintain the cells in DMEM with 10% FBS and 1 µg/mL insulin for another 48 hours.
-
Subsequently, culture the cells in DMEM with 10% FBS for an additional 4-6 days until fully differentiated into mature adipocytes.
-
-
Glucose Uptake Assay:
-
Starve the differentiated 3T3-L1 adipocytes in serum-free DMEM for 3 hours.
-
Wash the cells twice with KRP buffer.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) in KRP buffer for 1 hour. Include a positive control with insulin (100 nM).
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold KRP buffer.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity to the protein content of each well.
-
Express the results as a percentage of the control (vehicle-treated cells).
Western Blot Analysis of Insulin Signaling Pathway Proteins
This protocol is designed to investigate the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway, such as IRS-1, Akt, and GSK-3β.
Materials:
-
Differentiated 3T3-L1 adipocytes (prepared as in Protocol 1)
-
This compound
-
Insulin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat differentiated 3T3-L1 adipocytes with this compound at the desired concentrations for the specified time.
-
Stimulate the cells with insulin (100 nM) for the last 15 minutes of the treatment period.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
Data Presentation
The quantitative data from the described experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Effect of this compound on 2-NBDG Glucose Uptake in 3T3-L1 Adipocytes
| Treatment | Concentration (µM) | Glucose Uptake (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| Insulin | 0.1 | 250 ± 12.5 |
| This compound | 1 | 110 ± 6.1 |
| This compound | 5 | 135 ± 8.3 |
| This compound | 10 | 160 ± 9.7 |
| This compound | 25 | 185 ± 11.2 |
| This compound | 50 | 210 ± 13.4 |
Data are presented as mean ± SD from three independent experiments. This is hypothetical data for illustrative purposes.
Table 2: Densitometric Analysis of Key Insulin Signaling Proteins
| Treatment | p-IRS-1 / Total IRS-1 (Fold Change) | p-Akt / Total Akt (Fold Change) | p-GSK-3β / Total GSK-3β (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Insulin (100 nM) | 3.5 | 4.2 | 3.8 |
| This compound (25 µM) | 1.8 | 2.1 | 1.9 |
| This compound (25 µM) + Insulin | 4.5 | 5.1 | 4.8 |
Data are presented as fold change relative to the vehicle control. This is hypothetical data for illustrative purposes.
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway through which triterpenoids from Cyclocarya paliurus are thought to enhance glucose uptake.
References
- 1. Network pharmacology-based study of the mechanisms of action of anti-diabetic triterpenoids from Cyclocarya paliurus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic Effect of Cyclocarya paliurus Leaves Depends on the Contents of Antihyperglycemic Flavonoids and Antihyperlipidemic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids from Cyclocarya paliurus that Enhance Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclocarya paliurus extract activates insulin signaling via Sirtuin1 in C2C12 myotubes and decreases blood glucose level in mice with impaired insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triterpenoids from the Leaves of Cyclocarya paliurus and Their Glucose Uptake Activity in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of Cyclocarioside F using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocarioside F is a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant with a history of use in traditional medicine. Emerging research has highlighted the potential pharmacological activities of compounds from this plant, including anti-inflammatory, anti-hyperglycemic, and anti-tumor effects. The assessment of cytotoxicity is a critical first step in the evaluation of novel therapeutic agents. This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely accepted method for measuring cell viability and proliferation. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, a process primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation: Cytotoxicity of Related Dammarane Triterpenoids
While specific cytotoxic data for this compound is not extensively documented in publicly available literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other dammarane-type triterpenoid glycosides isolated from Cyclocarya paliurus, which serve as a valuable reference. These compounds share a similar chemical scaffold with this compound and have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Cypaliuruside O | HepG2 | 14.55 ± 0.55 | [1][2] |
| A549 | 18.73 ± 0.87 | [2] | |
| MCF-7 | 22.75 ± 1.54 | [2] | |
| U2OS | 19.42 ± 1.12 | [2] | |
| HCT116 | 21.36 ± 1.33 | [2] | |
| Unnamed Dammarane Glycoside (Compound 4) | MCF-7 | 11.31 - 29.51 | [3][4] |
| PC-3 | 11.31 - 29.51 | [3][4] | |
| Du145 | 11.31 - 29.51 | [3][4] | |
| NCI-H1975 | 11.31 - 29.51 | [3][4] | |
| PC-9 | 11.31 - 29.51 | [3][4] | |
| SKVO3 | 11.31 - 29.51 | [3][4] | |
| HepG2 | 11.31 - 29.51 | [3][4] | |
| Cyclocariol A | HCT-116 | 6.53 | [5] |
| Cyclocariol B | HCT-116 | 4.94 | [5] |
| Cyclocariol E | HCT-116 | 8.24 | [5] |
| Cyclocariol H | HCT-116 | 6.48 | [5] |
| Two Unnamed Glycosides | MCF-7 | Selective Cytotoxicity | [6] |
Experimental Protocol: MTT Assay for this compound
This protocol outlines the steps for assessing the cytotoxicity of this compound against a selected cancer cell line.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Human cancer cell line (e.g., MCF-7, HepG2, A549, or HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., 0.1% DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate Cell Viability:
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the concentration of this compound.
-
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic triterpenoid glycosides from leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Seco-dammarane triterpenoids from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two new triterpenoid glycosides from leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Secrets of Cyclocarioside F: A Methodological Guide
Application Notes and Protocols for Investigating the Mechanism of Action of a Promising Natural Triterpenoid
For Immediate Release
[City, State] – [Date] – To facilitate further research into the therapeutic potential of Cyclocarioside F, a triterpenoid saponin isolated from Cyclocarya paliurus, comprehensive application notes and detailed experimental protocols are now available for the scientific community. These resources are designed to guide researchers, scientists, and drug development professionals in systematically investigating the compound's mechanism of action, which has shown promise in both protecting pancreatic β-cells and inducing cytotoxicity in cancer cells.[1][2]
The provided methodologies cover a range of cellular assays to explore the dual activities of this compound, from its pro-survival effects on insulin-secreting cells to its anti-proliferative action on malignant cells. These protocols are intended to serve as a foundational framework for researchers to build upon and adapt to their specific experimental needs.
I. Introduction to this compound
This compound is a triterpenoid compound derived from the leaves of Cyclocarya paliurus, a plant with a history of use in traditional medicine for managing conditions like diabetes and hyperlipidemia.[1] Preliminary studies have indicated that this compound possesses intriguing, context-dependent biological activities. Notably, it has been shown to protect pancreatic INS-1 β-cells from damage by modulating the caspase-9/caspase-3 signaling pathway, suggesting a potential role in diabetes therapy.[1] Conversely, other research has demonstrated its cytotoxic effects against various human cancer cell lines, pointing towards its potential as an anticancer agent.[2]
Given these dual functionalities, a systematic approach is required to elucidate the precise molecular mechanisms underpinning this compound's effects in different cellular contexts. The following protocols provide a detailed roadmap for such an investigation.
II. Experimental Objectives and Workflow
The primary objective is to delineate the signaling pathways and cellular processes modulated by this compound. This can be achieved through a tiered experimental approach:
-
Initial Screening: Determine the dose-dependent effects of this compound on cell viability in both pancreatic and cancer cell lines.
-
Apoptosis and Cell Cycle Analysis: Investigate whether the observed effects on cell viability are mediated by apoptosis and/or cell cycle arrest.
-
Mechanism of Action Elucidation: Probe key signaling pathways previously implicated in the activity of triterpenoids, including the caspase cascade, Nrf2-mediated antioxidant response, and cellular glucose uptake.
A generalized experimental workflow is depicted below:
III. Data Presentation: Quantitative Summary Tables
For consistent and comparable data collection, the following tables should be used to summarize quantitative results.
Table 1: Cell Viability/Cytotoxicity (IC50/EC50 Values)
| Cell Line | This compound (µM) | Incubation Time (h) | IC50/EC50 (µM) |
| 24 | |||
| 48 | |||
| 72 | |||
| 24 | |||
| 48 | |||
| 72 |
Table 2: Apoptosis Analysis (% of Apoptotic Cells)
| Cell Line | Treatment (Concentration) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) |
Table 3: Cell Cycle Distribution (% of Cells in Each Phase)
| Cell Line | Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) | ||||
| Control | ||||
| This compound (X µM) | ||||
| This compound (Y µM) |
IV. Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
Selected cell lines (e.g., INS-1, HeLa, HepG2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound as per the desired conditions.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-9/Caspase-3 Pathway Analysis by Western Blot
This protocol assesses the activation of key caspases in the apoptotic pathway.
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (anti-Caspase-9, anti-cleaved Caspase-9, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound and collect cell lysates using RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities relative to the loading control (β-actin).
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.
V. Concluding Remarks
The provided application notes and protocols offer a robust framework for the systematic investigation of this compound's mechanism of action. By employing these standardized methods, researchers can generate reliable and reproducible data to better understand the therapeutic potential of this promising natural compound in the fields of diabetes and oncology. Further investigations may also explore its effects on other relevant signaling pathways, such as the Nrf2 antioxidant response and cellular glucose metabolism, to build a comprehensive profile of its bioactivity.
References
Quantitative Analysis of Cyclocarioside F in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclocarioside F is a dammarane-type triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a plant with a history of use in traditional medicine for managing metabolic disorders. The growing interest in the therapeutic potential of C. paliurus extracts necessitates robust and reliable analytical methods for the quantification of its bioactive constituents. This document provides a detailed application note and protocol for the quantitative analysis of this compound in plant extracts, targeting researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established principles of liquid chromatography coupled with mass spectrometry and ultraviolet detection for the analysis of triterpenoid saponins.
Data Presentation: Quantitative Data Summary
The following table summarizes representative quantitative data for major triterpenoids found in Cyclocarya paliurus leaf extracts. While specific quantitative data for this compound is not widely published, the concentrations of structurally related triterpenoids provide an expected range for this compound in various extracts.
| Compound | Plant Source | Extraction Method | Analytical Method | Concentration Range (mg/g of dry leaf) | Reference |
| Arjunolic Acid | Cyclocarya paliurus | 70% Ethanol Ultrasonic Extraction | HPLC-PDA | 0.02 - 2.70 | [1] |
| Cyclocaric Acid B | Cyclocarya paliurus | 70% Ethanol Ultrasonic Extraction | HPLC-PDA | 0.04 - 0.98 | [1] |
| Pterocaryoside A | Cyclocarya paliurus | 70% Ethanol Ultrasonic Extraction | HPLC-PDA | 1.07 - 2.48 | [1] |
| Pterocaryoside B | Cyclocarya paliurus | 70% Ethanol Ultrasonic Extraction | HPLC-PDA | 0.01 - 2.46 | [1] |
| Oleanolic Acid | Cyclocarya paliurus | Methanol Ultrasonic Extraction | HPLC-PDA | ~0.2 | [2] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Cyclocarya paliurus Leaves
This protocol describes an optimized ultrasonic-assisted extraction method for obtaining triterpenoid saponins, including this compound, from dried plant material.
Materials and Reagents:
-
Dried leaves of Cyclocarya paliurus, ground to a fine powder (40-60 mesh)
-
Methanol (HPLC grade)
-
70% Ethanol (v/v) in deionized water
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters (e.g., PTFE or nylon)
Procedure:
-
Weigh 1.0 g of powdered Cyclocarya paliurus leaf sample into a 50 mL conical flask.
-
Add 25 mL of 70% ethanol to the flask.
-
Place the flask in an ultrasonic bath and extract for 45 minutes at a controlled temperature of 60°C.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process on the plant residue with another 25 mL of 70% ethanol to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Concentrate the combined extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
Standard Preparation
Materials:
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
UPLC-MS/MS Analytical Method
This method provides high sensitivity and selectivity for the quantification of this compound.
Instrumentation and Conditions:
-
Instrument: Ultra-Performance Liquid Chromatography system coupled with a Tandem Quadrupole Mass Spectrometer (UPLC-MS/MS).
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 2.0 70 30 8.0 30 70 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A precursor ion corresponding to [M-H]⁻ or [M+HCOO]⁻ should be selected, and characteristic product ions monitored.
-
HPLC-UV Analytical Method
A more accessible method for routine quantification, though potentially less sensitive and selective than UPLC-MS/MS.
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.
-
Column: C18 reversed-phase column (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.05% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 85 15 20 60 40 40 30 70 45 15 85 50 15 85 55 85 15 | 60 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (as triterpenoid saponins often lack strong chromophores, detection at low wavelengths is necessary).
Method Validation
The analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the standard solutions at different concentrations to construct a calibration curve and determine the correlation coefficient (r²) and linear range.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. Results should be expressed as the relative standard deviation (RSD).
-
Accuracy: Determine the recovery of the analyte by spiking a known amount of the standard into a sample matrix.
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of the analytical protocol components.
References
Application Notes and Protocols for the Chemical Synthesis and Derivatization of Cyclocarioside F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proposed chemical synthesis and potential derivatization strategies for Cyclocarioside F, a dammarane-type triterpenoid saponin isolated from Cyclocarya paliurus. Due to the limited availability of a reported total synthesis for this compound, this document outlines a plausible synthetic approach based on established methodologies for similar natural products. Furthermore, protocols for the derivatization of this compound are presented to facilitate the exploration of its structure-activity relationships (SAR) and the development of novel therapeutic agents.
Overview of this compound
This compound is a tetracyclic triterpenoid glycoside characterized by a dammarane skeleton. Triterpenoids from Cyclocarya paliurus have garnered significant interest due to their diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-tumor effects[1][2]. The complex structure of this compound, featuring multiple stereocenters and a glycosidic linkage, presents a considerable challenge for chemical synthesis.
Proposed Chemical Synthesis of this compound Aglycone (Cyclocarigenin F)
The total synthesis of the aglycone of this compound, herein named Cyclocarigenin F, can be envisioned through a convergent strategy involving the preparation of key building blocks followed by their assembly and subsequent functional group manipulations. The biosynthesis of dammarane-type saponins involves the cyclization of 2,3-oxidosqualene to form the dammarenediol-II skeleton, which then undergoes a series of oxidations and glycosylations[3][4][5]. This natural pathway provides inspiration for a biomimetic synthetic approach.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for Cyclocarigenin F would involve disconnecting the side chain and simplifying the tetracyclic core. Key transformations would include stereoselective cyclization to form the dammarane core, and functional group interconversions to install the requisite hydroxyl groups.
Experimental Protocol: Synthesis of a Dammarane-type Tetracyclic Core
This protocol describes a general method for the acid-catalyzed cyclization of a polyene precursor to form a dammarane-like core, a key step in the synthesis of Cyclocarigenin F.
Materials:
-
Polyene precursor (e.g., a derivative of (S)-limonene)
-
Lewis acid catalyst (e.g., SnCl₄, TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the polyene precursor (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid catalyst (1.1 eq) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the dammarane-type tetracyclic core.
Quantitative Data for a Model Cyclization Reaction:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| Polyene Precursor | 1.0 | 350.58 | 500 mg | - |
| SnCl₄ | 1.1 | 260.51 | 0.34 mL | - |
| Tetracyclic Product | - | 350.58 | 325 mg | 65 |
Glycosylation to Afford this compound
The final step in the synthesis of this compound would be the stereoselective glycosylation of the synthesized aglycone, Cyclocarigenin F. This is a critical transformation that requires careful selection of the glycosyl donor, promoter, and reaction conditions to achieve the desired stereochemistry of the glycosidic bond[6][7][8].
Experimental Protocol: Glycosylation of Cyclocarigenin F
This protocol outlines a general procedure for the glycosylation of a triterpenoid aglycone using a glycosyl trichloroacetimidate donor.
Materials:
-
Cyclocarigenin F (aglycone)
-
Per-O-acetylated glycosyl trichloroacetimidate (glycosyl donor)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (promoter)
-
Anhydrous DCM
-
Molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe) in MeOH
-
Silica gel for column chromatography
Procedure:
-
To a solution of Cyclocarigenin F (1.0 eq) and the glycosyl donor (1.5 eq) in anhydrous DCM, add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Cool the reaction to -40 °C and add TMSOTf (0.2 eq) dropwise.
-
Allow the reaction to warm to 0 °C and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with Et₃N and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the protected this compound.
-
Dissolve the protected product in a mixture of DCM and MeOH.
-
Add a catalytic amount of NaOMe in MeOH and stir at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate.
-
Purify the residue by silica gel chromatography to yield this compound.
Quantitative Data for a Model Glycosylation Reaction:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| Aglycone | 1.0 | 474.72 | 100 mg | - |
| Glycosyl Donor | 1.5 | 490.73 | 155 mg | - |
| Protected Glycoside | - | 806.96 | 120 mg | 71 |
| Final Product | - | 636.85 | 85 mg | 89 (deprotection) |
Derivatization of this compound
Derivatization of this compound can provide valuable insights into its SAR and may lead to compounds with improved pharmacological properties[9][10][11][12][13]. Two common derivatization strategies for saponins are esterification of hydroxyl groups and modification of the sugar moiety.
Esterification of this compound
Esterification of the free hydroxyl groups on the aglycone or the sugar moiety can be achieved using various methods, such as the Fischer esterification[14].
Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Strong acid catalyst (e.g., concentrated H₂SO₄)
-
Anhydrous alcohol as solvent (e.g., methanol, ethanol)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the corresponding anhydrous alcohol.
-
Add the carboxylic acid (excess) and a catalytic amount of concentrated H₂SO₄.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the ester derivative.
Quantitative Data for a Model Esterification Reaction:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Yield (%) |
| This compound | 1.0 | 636.85 | 50 mg | - |
| Acetic Acid | Excess | 60.05 | - | - |
| Acetyl Derivative | - | 678.89 | 45 mg | 84 |
Signaling Pathways Modulated by Cyclocarya paliurus Triterpenoids
Triterpenoids from Cyclocarya paliurus have been shown to modulate several key signaling pathways implicated in metabolic diseases and inflammation. Understanding these pathways is crucial for the rational design of novel derivatives of this compound.
-
Rho-Kinase-Dependent Pathway: Triterpenoid extracts from Cyclocarya paliurus have been shown to alleviate diabetes-induced hepatic inflammation by inhibiting the Rho-kinase (ROCK) signaling pathway, which subsequently downregulates the NF-κB pathway[1].
-
PI3K/Akt/GSK3β Pathway: Triterpene acids from Cyclocarya paliurus can improve glucose and lipid metabolism by activating the PI3K/Akt/GSK3β pathway, which is a key regulator of insulin signaling and glycogen synthesis[15].
-
AMPK-mediated cAMP/PKA/CREB Pathway: These compounds can also suppress hepatic gluconeogenesis through the activation of AMP-activated protein kinase (AMPK), which in turn modulates the cAMP/PKA/CREB signaling cascade[16].
-
TLR4/NF-κB/NLRP3 Inflammasome Pathway: Sweet triterpenoid glycosides from C. paliurus have been found to ameliorate obesity-induced insulin resistance by inhibiting the TLR4/NF-κB/NLRP3 inflammasome signaling pathway, thereby reducing inflammation[17].
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Inhibition of the Rho-Kinase pathway by C. paliurus triterpenoids.
Caption: Activation of the PI3K/Akt pathway by C. paliurus triterpenoids.
References
- 1. Cyclocarya paliurus Triterpenoids Improve Diabetes-Induced Hepatic Inflammation via the Rho-Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids from Cyclocarya paliurus that Enhance Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjnmcpu.com [cjnmcpu.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Glycosylated Triterpenoids as Endosomal Escape Enhancers in Targeted Tumor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triterpenoid glycosides from Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, Biomanufacture, and Derivatization of Licorice Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Cyclocarya paliurus triterpenoids suppress hepatic gluconeogenesis via AMPK-mediated cAMP/PKA/CREB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sweet triterpenoid glycoside from Cyclocarya paliurus ameliorates obesity-induced insulin resistance through inhibiting the TLR4/NF-κB/NLRP3 inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclocarioside F Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cyclocarioside F extraction from Cyclocarya paliurus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a triterpenoid glycoside. Its primary natural source is the leaves of the tree Cyclocarya paliurus, also known as the "sweet tea tree" or "money tree," which is native to China.[1] This plant is a member of the Juglandaceae family and is recognized for its various bioactive compounds, including a range of triterpenoids, flavonoids, and polysaccharides.[1][2]
Q2: What are the main challenges in extracting this compound?
A2: Like many natural glycosides, the extraction of this compound is subject to several challenges. These include potential degradation due to factors like high temperatures, suboptimal pH, and enzymatic hydrolysis.[3] The complex matrix of the plant material can also hinder efficient extraction, making the choice of solvent and extraction method critical for maximizing yield.[4][5] Variability in the chemical composition of the plant material based on factors like harvest time and growing conditions can also lead to inconsistent yields.[4]
Q3: Which analytical methods are suitable for quantifying this compound in an extract?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and other triterpenoids in Cyclocarya paliurus extracts.[6][7] An HPLC system equipped with a Diode Array Detector (DAD) or a UV detector is typically used. For structural confirmation and identification of unknown compounds, HPLC coupled with Mass Spectrometry (HPLC-MS) is a powerful tool.[6][7]
Q4: Can enzymatic pretreatment improve the extraction yield of this compound?
A4: Yes, enzymatic pretreatment can significantly enhance the extraction yield of glycosides. Enzymes like cellulases and pectinases can break down the plant cell wall, increasing the permeability and facilitating the release of intracellular compounds like this compound into the solvent.[2][8]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | Test a range of solvents with varying polarities. Ethanol-water mixtures (e.g., 70-80% ethanol) are often effective for extracting triterpenoid glycosides.[1][6] |
| Suboptimal Extraction Temperature: High temperatures can lead to degradation, while low temperatures may result in inefficient extraction. | Optimize the extraction temperature. For conventional methods, temperatures around 60-80°C are often a good starting point. For advanced methods like UAE and MAE, temperature effects should be carefully evaluated.[6][9] | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough for complete diffusion of the target compound. | Increase the extraction time and monitor the yield at different time points to determine the optimal duration. | |
| Poor Solvent Penetration: The particle size of the plant material may be too large, limiting solvent access to the cells. | Grind the dried leaves of Cyclocarya paliurus to a fine powder (e.g., 60-100 mesh) to increase the surface area for extraction.[2][5] | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the age of the plant, harvesting season, and growing conditions.[4] | Standardize the collection of plant material by controlling for these variables as much as possible. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can lead to different yields. | Maintain strict control over all extraction parameters for each batch. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. | Employ further purification steps such as column chromatography (e.g., silica gel, Sephadex LH-20) to isolate this compound. |
| Degradation of this compound: The extraction conditions may be causing the breakdown of the target compound. | Analyze the extract for potential degradation products using HPLC-MS. Adjust extraction parameters (e.g., lower temperature, shorter time) to minimize degradation. | |
| Formation of Emulsions During Liquid-Liquid Extraction | Low Interfacial Tension: The properties of the solvent system and the extract can lead to stable emulsions. | Try adding a small amount of salt to the aqueous phase or gently centrifuging the mixture to break the emulsion.[10] |
| Difficulty in Concentrating the Extract | High Water Content: Extracts with a high percentage of water can be time-consuming to evaporate. | Consider using a less polar solvent for extraction if compatible with this compound solubility, or use techniques like freeze-drying for concentration. |
Data Presentation: Comparison of Extraction Methods for Triterpenoid Glycosides
The following table summarizes findings from studies on triterpenoid glycoside extraction from various plant sources, providing a comparative overview of different methods. Note that specific yields for this compound may vary.
| Extraction Method | Typical Solvent | Temperature (°C) | Time | Advantages | Disadvantages | Relative Yield/Efficiency |
| Maceration | Ethanol/Methanol | Room Temperature | 24-72 hours | Simple, requires minimal equipment. | Time-consuming, lower efficiency. | Low |
| Soxhlet Extraction | Ethanol/Methanol | Boiling point of solvent | 4-24 hours | More efficient than maceration. | Time-consuming, potential for thermal degradation of sensitive compounds. | Moderate |
| Ultrasound-Assisted Extraction (UAE) | 70-80% Ethanol | 40-60 | 30-60 min | Faster, more efficient, lower solvent consumption than conventional methods. | Requires specialized equipment. | High |
| Microwave-Assisted Extraction (MAE) | 70-80% Ethanol | 80-100 | 5-20 min | Very fast, highly efficient, reduced solvent usage.[10] | Requires specialized microwave equipment, potential for localized overheating. | Very High |
| Enzyme-Assisted Extraction (EAE) | Aqueous buffer followed by solvent | 40-60 (for enzymatic step) | 1-4 hours (for enzymatic step) | Can significantly increase yield by breaking down cell walls.[8] | Adds an extra step to the process, cost of enzymes. | Can significantly enhance the yield of other methods. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the leaves of Cyclocarya paliurus at a controlled temperature (e.g., 50-60°C) and grind them into a fine powder (60-80 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 200 mL of 75% ethanol (solid-to-liquid ratio of 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 250 W.
-
Maintain the extraction temperature at 55°C.
-
Extract for 45 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 50°C until the ethanol is removed.
-
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20 to isolate this compound.
-
Quantification: Analyze the concentration of this compound in the extract using a validated HPLC-UV method.
Protocol 2: HPLC-UV Quantification of this compound
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
A typical gradient might be: 0-10 min, 10-25% B; 10-30 min, 25-40% B; 30-45 min, 40-60% B.
-
-
Detection: Monitor the absorbance at a wavelength of approximately 205 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New triterpenoids from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The chromatographic fingerprinting study and genotoxicity evaluation of aqueous extract from Cyclocarya paliurus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
addressing challenges in the purification of Cyclocarioside F
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing challenges associated with the purification of Cyclocarioside F, a bioactive triterpenoid saponin from Cyclocarya paliurus.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound, a triterpenoid saponin, stem from its structural complexity and the presence of numerous structurally similar compounds in the crude extract of Cyclocarya paliurus. Key difficulties include:
-
Co-elution of Impurities: The crude extract contains a complex mixture of other saponins, flavonoids, and phenolic compounds with similar polarities, leading to overlapping peaks during chromatographic separation.
-
Low Abundance: The concentration of this compound in the plant material may be low, requiring efficient extraction and enrichment steps.
-
Lack of a Strong Chromophore: Many saponins, including likely this compound, do not possess a strong UV chromophore, making detection by standard UV-Vis detectors less sensitive and necessitating alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).
-
Potential for Degradation: Although triterpenoid glycosides are generally stable, exposure to harsh pH or high temperatures during extraction and purification can potentially lead to hydrolysis of the glycosidic bonds or other modifications.[1]
Q2: What is the general workflow for the purification of this compound?
A2: A typical workflow for the purification of this compound involves several key stages:
References
Cyclocarioside F stability issues and proper storage conditions
Welcome to the technical support center for Cyclocarioside F. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding the stability and handling of this compound, along with troubleshooting tips for potential issues.
Q1: My this compound solution appears cloudy. What could be the cause and how can I resolve it?
A1: Cloudiness in a this compound solution can be attributed to several factors:
-
Low Solubility: this compound, like many triterpenoid saponins, may have limited solubility in aqueous solutions. Ensure you are using the recommended solvent and concentration. If precipitation occurs, gentle warming or sonication may help redissolve the compound.
-
Contamination: The solution may be contaminated. Use sterile filtration techniques and high-purity solvents to prepare your solutions.
-
Degradation: Under certain conditions, this compound may degrade, leading to the formation of less soluble byproducts. This is more likely if the solution has been stored improperly (e.g., at room temperature for an extended period, or at an inappropriate pH).
Troubleshooting:
-
Verify the solvent system and concentration against the product's certificate of analysis.
-
Try preparing a fresh solution using high-purity solvents and sterile techniques.
-
If degradation is suspected, analyze the solution using a stability-indicating method such as High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.
Q2: I am observing a loss of biological activity in my experiments with this compound over time. What could be the reason?
A2: A gradual loss of biological activity is often indicative of compound degradation. Triterpenoid saponins like this compound are susceptible to degradation under various conditions:
-
Hydrolysis: The glycosidic linkages in this compound can be hydrolyzed, particularly under acidic or basic conditions, leading to the loss of sugar moieties and a change in biological activity.
-
Thermal Degradation: Exposure to high temperatures can accelerate the degradation of the compound.
-
Photodegradation: Exposure to light, especially UV radiation, can cause structural changes and loss of activity.
Troubleshooting:
-
Storage: Always store this compound as a solid in a cool, dark, and dry place. For long-term storage, -20°C is recommended.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Conditions: Be mindful of the pH and temperature of your experimental buffers and media. Avoid prolonged exposure of this compound solutions to harsh conditions.
Q3: What are the optimal storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Recommended Storage Temperature | Light Conditions | Atmosphere |
| Solid | -20°C (Long-term) | Dark | Dry, Inert Gas |
| 2-8°C (Short-term) | Dark | Dry | |
| Solution | -80°C (Long-term) | Dark | Inert Gas |
| -20°C (Short-term) | Dark | Inert Gas |
Note: Solutions should be prepared in high-purity solvents and stored in tightly sealed vials to prevent solvent evaporation and contamination.
Quantitative Stability Data (Illustrative)
While specific quantitative stability data for this compound is not extensively available in public literature, the following tables provide an illustrative summary of expected stability based on the general behavior of dammarane-type triterpenoid saponins under forced degradation conditions.
Table 1: Illustrative pH Stability of this compound in Solution at 25°C
| pH | Incubation Time (hours) | Remaining this compound (%) |
| 3 | 24 | 95 |
| 5 | 24 | 98 |
| 7 | 24 | 97 |
| 9 | 24 | 85 |
| 11 | 24 | 70 |
Table 2: Illustrative Thermal Stability of Solid this compound
| Temperature (°C) | Incubation Time (days) | Remaining this compound (%) |
| 40 | 30 | 98 |
| 60 | 30 | 90 |
| 80 | 30 | 75 |
Table 3: Illustrative Photostability of Solid this compound
| Light Source (Intensity) | Exposure Duration (hours) | Remaining this compound (%) |
| Cool White Fluorescent (1.2 million lux hours) | 24 | 92 |
| Near UV (200 watt hours/m²) | 24 | 88 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation (in solution): Incubate the stock solution at 80°C.
-
Thermal Degradation (solid): Place the solid compound in an oven at 80°C.
-
Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber with controlled light (e.g., ICH Q1B option 2).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method is a representative protocol for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Example: Start with 20% B, increase to 80% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Signaling Pathways & Experimental Workflows
Signaling Pathways Associated with Triterpenoids from Cyclocarya paliurus
Triterpenoids isolated from Cyclocarya paliurus, the plant source of this compound, have been shown to modulate several key signaling pathways involved in metabolic regulation and inflammation.
Technical Support Center: Resolving NMR Ambiguities in Complex Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguities encountered during the NMR spectral analysis of complex natural products like Cyclocarioside F.
Troubleshooting Guides
Issue 1: Severe Signal Overlap in the ¹H NMR Spectrum
Symptom: In the ¹H NMR spectrum, multiple proton signals, particularly in the sugar region (δ 3.0-5.5 ppm) and the aglycone methylene/methine region (δ 1.0-2.5 ppm), are crowded together, making individual assignments impossible.
Troubleshooting Steps:
-
Optimize 1D ¹H NMR Acquisition Parameters:
-
Increase Magnetic Field Strength: If available, acquire the spectrum on a higher field spectrometer (e.g., 800 MHz or higher) to improve signal dispersion.
-
Solvent and Temperature Variation: Acquire spectra in different deuterated solvents (e.g., pyridine-d₅, methanol-d₄, DMSO-d₆) or at different temperatures. This can alter the chemical shifts of specific protons, potentially resolving overlap.
-
-
Utilize 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons. This helps in tracing out spin systems within the molecule.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for identifying all the sugar protons from a single anomeric proton.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons. This spreads the proton signals into the second dimension based on the much larger chemical shift dispersion of ¹³C.[1]
-
HSQC-TOCSY: A powerful experiment that combines the benefits of HSQC and TOCSY, allowing for the identification of all protons in a spin system and their corresponding carbons.[2]
-
-
Employ Advanced 1D NMR Techniques:
-
1D TOCSY: A selective 1D experiment where irradiation of a specific proton resonance leads to the detection of all other protons in the same spin system, effectively pulling out the spectrum of a single component from an overlapped region.[3]
-
"Pure Shift" NMR: These experiments aim to collapse multiplets into singlets, significantly reducing spectral crowding and revealing the precise chemical shifts of individual protons.[3]
-
Issue 2: Ambiguous HMBC Correlations for Quaternary Carbons
Symptom: In the HMBC (Heteronuclear Multiple Bond Correlation) spectrum, it is difficult to definitively assign long-range correlations to specific quaternary carbons, especially when multiple quaternary carbons are in close proximity.
Troubleshooting Steps:
-
Optimize HMBC Acquisition:
-
Vary the Long-Range Coupling Delay: Acquire multiple HMBC spectra with different long-range coupling delays (e.g., 50 ms, 80 ms, 100 ms) to optimize for different ³JCH and ⁴JCH correlations.
-
Use a ¹³C-Optimized Probe: If available, a cryoprobe or a probe optimized for ¹³C detection can improve sensitivity and reduce acquisition time.
-
-
Consult ¹³C Chemical Shift Databases: Compare the experimental ¹³C chemical shifts of the quaternary carbons with those of structurally similar compounds in databases to narrow down the possibilities.[2]
-
Perform a 1,1-ADEQUATE Experiment: This experiment provides direct C-C correlation information, which can be invaluable for definitively connecting quaternary carbons to the rest of the carbon skeleton. However, this experiment requires a significant amount of sample and long acquisition times.
-
Chemical Derivatization: If feasible, chemical modification of the molecule near the ambiguous quaternary carbons can induce significant chemical shift changes, helping to confirm assignments.
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between α- and β-anomeric configurations in the sugar moieties?
A1: The anomeric configuration can typically be determined from the coupling constant (³JHH) between the anomeric proton (H-1) and the proton at C-2 (H-2) in the ¹H NMR spectrum.
-
A large coupling constant (typically 7-9 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which corresponds to a β-anomer in most common sugars (like glucose and xylose).
-
A small coupling constant (typically 1-4 Hz) suggests a cis or equatorial-axial relationship, which is characteristic of an α-anomer .
Additionally, the chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum can provide clues. ROESY/NOESY experiments can also be used to observe through-space correlations between the anomeric proton and other protons in the aglycone or adjacent sugar units, which can help confirm the configuration.
Q2: What is the best way to establish the sequence of sugars in an oligosaccharide chain?
A2: The sequence of sugars is primarily determined using long-range correlations in the HMBC spectrum. Look for correlations between an anomeric proton of one sugar unit and a carbon of the adjacent sugar unit (or the aglycone). For example, a correlation from the anomeric proton of sugar B to C-3 of sugar A indicates a (1→3) linkage from sugar B to sugar A. ROESY/NOESY experiments can provide complementary information by showing spatial proximity between protons of adjacent sugar units.
Q3: My sample quantity is very limited. Which NMR experiments should I prioritize?
A3: With a limited sample, prioritize the most sensitive experiments first.
-
¹H NMR: Provides the initial overview.
-
HSQC: A very sensitive 2D experiment that gives crucial H-C one-bond correlations.
-
HMBC: Crucial for establishing the carbon skeleton and glycosylation linkages.
-
COSY: To establish proton-proton couplings.
-
ROESY/NOESY: For stereochemistry, often requires longer acquisition times.
Consider using a micro-NMR probe if available, as it can significantly enhance sensitivity for mass-limited samples.[2]
Data Presentation
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Triterpenoid Saponin Moiety
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations (H → C) | Key COSY Correlations | Key ROESY/NOESY Correlations |
| Aglycone | |||||
| 3 | 88.9 | 3.25 (dd, 11.5, 4.5) | C-1, C-2, C-4, C-5, C-23, C-24 | H-2 | H-5, H-23, H-1' |
| 12 | 70.5 | 3.80 (dd, 10.0, 5.0) | C-9, C-11, C-13, C-14, C-18 | H-11 | H-9, H-18, H-1'' |
| Sugar 1 (e.g., Glucose) | |||||
| 1' | 105.2 | 4.50 (d, 7.8) | C-3 (Aglycone) | H-2' | H-3 (Aglycone), H-3', H-5' |
| 2' | 75.1 | 3.45 (t, 8.0) | H-1', H-3' | ||
| Sugar 2 (e.g., Rhamnose) | |||||
| 1'' | 101.8 | 5.15 (br s) | C-12 (Aglycone) | H-2'' | H-12 (Aglycone), H-2'' |
| 6'' | 18.5 | 1.30 (d, 6.2) | C-4'', C-5'' | H-5'' |
Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition for Structure Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄).
-
¹H NMR: Acquire a standard 1D proton spectrum to check sample concentration and purity.
-
COSY: Use a gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 256 increments in the indirect dimension with 8-16 scans per increment.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹JCH coupling constant to an average value of 145 Hz.
-
HMBC: Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Set the long-range coupling constant (ⁿJCH) to 8 Hz.
-
ROESY/NOESY: For ROESY, use a spin-lock time of 200-500 ms. For NOESY, use a mixing time of 300-800 ms. The choice depends on the molecular size.
-
Data Processing: Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC) and perform baseline correction.
Mandatory Visualizations
Caption: Workflow for NMR-based structure elucidation and ambiguity resolution.
References
Optimizing Cyclocarioside F Concentration for In Vitro Bioassays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Cyclocarioside F in in vitro bioassays, this technical support center provides essential guidance on optimizing experimental conditions. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro bioassays?
While specific IC50 values for this compound are not widely published, data from similar triterpenoid saponins suggest starting with a broad concentration range. For initial screening assays, a range of 0.1 µM to 100 µM is recommended to determine the effective concentration window. For example, synthetic oleanolic acid derivatives have shown IC50 values in the range of 7-8 µM in MDA-MB-231 breast cancer cells[1].
Q2: How should I dissolve this compound for my experiments?
This compound, like many triterpenoid saponins, has low solubility in aqueous solutions. The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the assay does not exceed 0.5%, with 0.1% being the generally accepted safe level for most cell lines to avoid solvent-induced cytotoxicity[2].
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?
Precipitation is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the Final Concentration: Your working concentration might be above the solubility limit of the compound in the aqueous medium.
-
Optimize Stock Solution Dilution: When preparing your working solutions, add the DMSO stock solution to the culture medium dropwise while gently vortexing or mixing to facilitate dissolution[3].
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility[4].
-
Use a Carrier: In some cases, a carrier protein like bovine serum albumin (BSA) in the medium can help to keep the compound in solution.
Q4: What are the potential signaling pathways affected by this compound?
While the precise mechanisms of this compound are still under investigation, related triterpenoids have been shown to modulate key cellular signaling pathways involved in cancer progression. A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival[5][6][7]. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro bioassays with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Uneven compound distribution- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding the compound.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect of the compound | - Concentration is too low- Compound has degraded- Insufficient incubation time | - Test a wider and higher concentration range.- Prepare fresh stock solutions and store them properly (protected from light at -20°C or -80°C).- Perform a time-course experiment to determine the optimal incubation period. |
| High background signal or "false positives" | - DMSO concentration is too high- Compound interferes with the assay reagents | - Ensure the final DMSO concentration is ≤0.1%.- Run a control with the compound in cell-free medium to check for direct interference with the assay's detection method. |
| Unexpected cytotoxicity in control wells | - Contamination of cell culture (e.g., mycoplasma)- Poor cell health | - Regularly test cell lines for mycoplasma contamination.- Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment. |
Quantitative Data Summary
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| This compound | e.g., MDA-MB-231 | e.g., MTT Assay | e.g., 72 | To be determined | Your Data |
| HIMOXOL (synthetic oleanolic acid derivative) | MDA-MB-231 | MTT Assay | Not Specified | 7.33 ± 0.79 | [1] |
| Epirubicin | MDA-MB-231 | Resazurin Assay | Not Specified | 0.6 ± 0.1 | [8] |
| Synthetic β-nitrostyrene derivative | MDA-MB-231 | Not Specified | Not Specified | 1.82 ± 0.05 (µg/mL) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Add the calculated volume of 100% cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Gently vortex the tube until the compound is completely dissolved. A brief sonication or warming to 37°C may aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis (Annexin V/PI) Assay
-
Seed cells in a 6-well plate and treat them with the desired concentrations of this compound for the determined optimal time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations
Caption: General experimental workflow for in vitro bioassays.
Caption: Hypothesized this compound signaling pathway.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiac glycoside bufalin blocks cancer cell growth by inhibition of Aurora A and Aurora B activation via PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and cytotoxic response of two proliferative MDA-MB-231 and non-proliferative SUM1315 three-dimensional cell culture models of triple-negative basal-like breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Cyclocarioside F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Cyclocarioside F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus.[1][2] Its chemical formula is C36H60O9 and it has a molecular weight of 636.86 g/mol .[1] Like many other triterpenoid saponins, this compound exhibits poor water solubility, which can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies.[3] Addressing this low solubility is a critical step in the development of this compound as a potential therapeutic agent.
Q2: What are the general strategies to improve the aqueous solubility of poorly soluble compounds like this compound?
A2: Several strategies can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as physical and chemical modifications. Physical modifications include particle size reduction (micronization and nanosization), and formulation-based approaches such as the use of co-solvents, surfactants, cyclodextrins (complexation), and the preparation of solid dispersions and lipid-based formulations like nanoparticles.[3] Chemical modifications, which involve altering the molecular structure of the compound, are also a possibility but are often more complex to implement.
Q3: Are there any specific excipients that are commonly used with compounds similar to this compound?
A3: Yes, suppliers of this compound often list related small molecules that are typically used in formulation development for poorly soluble compounds. These include co-solvents like PEG300, surfactants such as Tween 80 and Cremophor EL, and cyclodextrins like SBE-β-CD and HP-β-CD.[1] The inclusion of these excipients by suppliers suggests their potential utility in formulating this compound.
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous buffer during my in vitro assay.
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.
Solutions:
-
Co-solvents: Introduce a water-miscible organic solvent to your buffer system. Common co-solvents include DMSO, ethanol, and polyethylene glycols (e.g., PEG300). It is crucial to perform a vehicle control experiment to ensure the co-solvent does not interfere with your assay.
-
Surfactants: The use of non-ionic surfactants like Tween 80 or Cremophor EL at concentrations above their critical micelle concentration (CMC) can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility.
-
pH Adjustment: While the structure of this compound does not suggest significant ionizable groups, slight pH adjustments of the buffer could be explored, though this is less likely to have a major impact.
Issue 2: I am observing low bioavailability of this compound in my animal studies.
Possible Cause: The low aqueous solubility of this compound is leading to poor dissolution and absorption in the gastrointestinal tract.
Solutions:
-
Formulation with Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance the aqueous solubility and dissolution rate of poorly soluble compounds.
-
Solid Dispersions: Formulating this compound as a solid dispersion with a hydrophilic polymer can improve its dissolution rate by dispersing the compound in a carrier matrix at the molecular level.
-
Lipid-Based Formulations (Nanoparticles): Encapsulating this compound into lipid nanoparticles can improve its oral bioavailability by enhancing its solubility and facilitating its transport across the intestinal membrane.
Quantitative Data Summary
| Solubilization Strategy | Excipient/Carrier | Typical Molar Ratio (Drug:Excipient) | Expected Solubility Enhancement (Fold Increase) | References |
| Co-solvency | PEG 300 | N/A (v/v %) | 2 - 10 | [1] |
| Micellar Solubilization | Tween 80 | N/A (w/v %) | 10 - 50 | [1] |
| Cyclodextrin Complexation | HP-β-CD | 1:1 to 1:2 | 50 - 500 | [4][5] |
| Solid Dispersion | PVP K30 | 1:1 to 1:10 | 10 - 100 | [6][7] |
| Nanoparticle Formulation | Lipids (e.g., Lecithin) | N/A | > 500 | [8][9][10] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Accurately weigh this compound and HP-β-CD to achieve a 1:1 molar ratio.
-
Dissolve the HP-β-CD in a suitable volume of deionized water with gentle heating and stirring until a clear solution is obtained.
-
Add the this compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.
-
The resulting powder can be reconstituted in aqueous buffers for experiments.
Protocol 2: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method
Objective: To improve the dissolution rate of this compound by preparing a solid dispersion with polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 to achieve a 1:5 weight ratio.
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the mixture if necessary to ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator at 40-50°C until a thin film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently ground into a fine powder for dissolution studies.
Visualizations
Caption: Experimental workflow for addressing the low solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worldscientific.com [worldscientific.com]
- 3. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of β-cyclodextrin/polysaccharide foams using saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpls.org [wjpls.org]
- 7. japsonline.com [japsonline.com]
- 8. Exploring the potential of saponins as adjuvants in lipid-nanoparticle-based mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Identification and Analysis of Cyclocarioside F Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and analysis of Cyclocarioside F degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
A1: this compound is a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus. Its molecular formula is C36H60O9[1]. The study of its degradation is crucial for determining its stability under various environmental conditions, which is a critical aspect of drug development. Understanding the degradation pathways and identifying the degradation products are essential for ensuring the safety, efficacy, and shelf-life of any potential therapeutic agent derived from this compound. Forced degradation studies help in developing stability-indicating analytical methods and in designing stable formulations[2].
Q2: What are the typical stress conditions used in forced degradation studies of this compound?
A2: Forced degradation studies for this compound, like other pharmaceuticals, typically involve exposure to a range of stress conditions to simulate potential storage and handling scenarios. These conditions generally include[2][3][4][5]:
-
Acidic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at high temperatures (e.g., 70°C).
-
Photodegradation: Exposing the compound to UV or fluorescent light.
Q3: What are the expected degradation pathways for a triterpenoid glycoside like this compound?
A3: Based on the general chemical structure of triterpenoid glycosides, the primary degradation pathway for this compound is expected to be the hydrolysis of the glycosidic bonds. This would result in the cleavage of the sugar moieties from the triterpenoid aglycone. Other potential degradation pathways could involve oxidation of the triterpenoid backbone, particularly at any double bonds or hydroxyl groups. The specific degradation products will depend on the conditions applied. For instance, acid hydrolysis is very effective at cleaving glycosidic linkages[6][7].
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Active sites on the column packing interacting with the analyte. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a different stationary phase. Add a competing base to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Ghost Peaks | 1. Contamination from previous injections. 2. Impure mobile phase or solvents. 3. Sample carryover in the injector. | 1. Implement a thorough column wash between runs. 2. Use high-purity solvents and freshly prepared mobile phase. 3. Clean the injector and syringe. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column properly or replace it if necessary. |
| Poor Resolution | 1. Inappropriate mobile phase. 2. Column deterioration. 3. Flow rate is too high. | 1. Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH). 2. Replace the column. 3. Reduce the flow rate. |
LC-MS Analysis Issues
| Problem | Possible Causes | Solutions |
| Poor Ionization | 1. Inappropriate ionization mode (ESI positive/negative). 2. Mobile phase additives suppressing ionization. 3. Low analyte concentration. | 1. Test both positive and negative ionization modes. 2. Use volatile mobile phase additives that enhance ionization (e.g., formic acid, ammonium formate). Avoid non-volatile buffers. 3. Increase the sample concentration. |
| Mass Inaccuracy | 1. Instrument not calibrated. 2. Interference from co-eluting compounds. | 1. Calibrate the mass spectrometer regularly with a known standard. 2. Improve chromatographic separation to isolate the peak of interest. |
| In-source Fragmentation | 1. High source temperature or cone voltage. | 1. Optimize the source parameters to minimize fragmentation before mass analysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and white light in a photostability chamber for 24 hours.
-
Sample Analysis: Analyze all stressed samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program (Hypothetical):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm[8].
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 3: LC-MS and NMR Analysis for Structure Elucidation
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system equipped with an electrospray ionization (ESI) source. Obtain the mass-to-charge ratio (m/z) of the parent compound and its degradation products. Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can help in structure elucidation[9][10].
-
Isolation of Degradation Products: Use preparative HPLC to isolate the major degradation products.
-
NMR Spectroscopy: Dissolve the isolated degradation products in a suitable deuterated solvent and acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. The NMR data will provide detailed structural information for unambiguous identification[11][12][13].
Data Presentation
Table 1: Hypothetical Summary of Forced Degradation of this compound
| Stress Condition | Duration (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 80°C | 24 | 15.2 | 3 | DP1 (12.5 min) |
| 0.1 M NaOH, 80°C | 24 | 35.8 | 2 | DP2 (15.8 min) |
| 3% H2O2, RT | 24 | 88.1 | 1 | DP3 (20.1 min) |
| Heat (70°C, solution) | 24 | 92.5 | 1 | DP4 (18.3 min) |
| Photolytic (UV) | 24 | 95.3 | 0 | - |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. worldscientific.com [worldscientific.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjfas.utm.my [mjfas.utm.my]
- 7. Degradation study of stevioside using RP-HPLC and ESI-MS/MS | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 8. researchgate.net [researchgate.net]
- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of 13C labeling and NMR spectroscopy for the investigation of degradation pathways of Amadori compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining HPLC Methods for Baseline Separation of Cyclocarioside Isomers
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in refining High-Performance Liquid Chromatography (HPLC) methods for the challenging baseline separation of Cyclocarioside isomers. This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors in achieving baseline separation of Cyclocarioside isomers?
A1: Achieving baseline separation of isomers is a complex task due to their similar physicochemical properties. The most critical factors include selecting the appropriate stationary phase (column), optimizing the mobile phase composition (including organic modifier, pH, and additives), and controlling the column temperature.
Q2: Which type of HPLC column is best suited for separating Cyclocarioside isomers?
A2: The ideal column depends on the specific nature of the Cyclocarioside isomers. For positional or geometric isomers, columns that offer shape selectivity, such as those with phenyl or pyrenylethyl stationary phases, can be effective.[1][2] For diastereomers, standard reversed-phase columns like C18 or C8 can often provide separation.[3] If dealing with enantiomers, a chiral stationary phase (CSP) is typically required.[4][5]
Q3: How does mobile phase composition affect the separation of isomers?
A3: The mobile phase composition, including the type and ratio of organic solvent to aqueous buffer, significantly influences selectivity and resolution.[6] Fine-tuning the gradient or isocratic conditions is crucial. The pH of the mobile phase can alter the ionization state of the analytes, which can be exploited to improve separation.[7][8] The use of additives or ion-pairing reagents can also enhance resolution in some cases.[9]
Q4: Can temperature be used to improve the separation of Cyclocarioside isomers?
A4: Yes, column temperature is a powerful tool for optimizing separations. Varying the temperature can alter the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, which can sometimes lead to improved resolution. However, temperature can also affect the stability of the analytes and the column, so it should be used within the column's recommended operating range.[10]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution of Cyclocarioside Isomer Peaks
If you are observing overlapping or completely co-eluting peaks for your Cyclocarioside isomers, consider the following troubleshooting steps:
-
Optimize Mobile Phase:
-
Gradient Elution: If using an isocratic method, switch to a shallow gradient to enhance separation.[6]
-
Organic Modifier: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.
-
pH Adjustment: If the isomers have ionizable groups, carefully adjust the mobile phase pH to exploit differences in their pKa values.[8]
-
-
Column Selection:
-
Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a column designed for shape selectivity.[1][2]
-
Particle Size and Length: For difficult separations, using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase efficiency and resolution.[11]
-
-
Temperature:
-
Experiment with different column temperatures (e.g., in 5 °C increments) to see if it improves selectivity.
-
Issue 2: Peak Tailing in Cyclocarioside Isomer Peaks
Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and quantification.
-
Chemical Causes:
-
Secondary Interactions: Tailing of basic compounds can occur due to interactions with acidic silanol groups on the silica support.[7] Consider using a mobile phase with a competing base (e.g., triethylamine) or an end-capped column. Reducing the mobile phase pH can also minimize these interactions.[7]
-
Column Overload: Injecting too much sample can lead to peak tailing.[8][10] Try diluting your sample and re-injecting.
-
-
Physical Causes:
Issue 3: Peak Fronting in Cyclocarioside Isomer Peaks
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still be problematic.[13]
-
Sample Overload: Similar to tailing, injecting too high a concentration of the sample can cause fronting.[13] Dilute the sample and re-inject.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[13] Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Collapse: In rare cases, sudden and severe peak fronting can indicate a collapse of the column's packed bed, often due to operating outside the recommended pH or pressure limits.[10] This necessitates column replacement.
-
Low Temperature: Operating at a temperature that is too low can sometimes contribute to peak fronting. Consider a modest increase in column temperature.
Data Presentation
Table 1: HPLC Method Parameters for Isomer Separation Development
| Parameter | Typical Starting Range | Purpose |
| Column Chemistry | C18, C8, Phenyl-Hexyl, Cyano | Varying selectivity based on hydrophobicity and pi-pi interactions. |
| Particle Size | 5 µm, 3 µm, <2 µm | Smaller particles increase efficiency and resolution. |
| Column Dimensions | 150 x 4.6 mm, 250 x 4.6 mm | Longer columns provide higher resolution but longer run times. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | Aqueous component of the mobile phase, buffer controls pH. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier, its concentration affects retention. |
| Gradient | 5-95% B over 20-40 min | Used to elute compounds with a wide range of polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | Affects analysis time and backpressure. |
| Column Temperature | 25 - 45 °C | Can influence selectivity and peak shape. |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent band broadening. |
| Detection Wavelength | Based on analyte UV-Vis spectrum (e.g., 210 nm) | Wavelength at which the analyte has maximum absorbance. |
Experimental Protocols
Protocol 1: Generic HPLC Method Development for Cyclocarioside Isomer Separation
-
Column Selection:
-
Begin with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
If separation is poor, switch to a column with different selectivity, such as a Phenyl-Hexyl column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Initial Gradient Run:
-
Perform a broad gradient run (e.g., 5% to 95% Acetonitrile over 30 minutes) to determine the approximate elution time of the isomers.
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Based on the initial run, develop a shallower gradient around the elution time of the isomers to improve resolution.
-
If co-elution persists, try replacing Acetonitrile with Methanol as the organic modifier.
-
Systematically vary the column temperature in 5 °C increments (e.g., 25 °C, 30 °C, 35 °C) to assess the effect on selectivity.
-
If isomers are ionizable, test different mobile phase pH values by using appropriate buffers (e.g., ammonium acetate, ammonium formate).
-
-
System Suitability:
-
Once a promising separation is achieved, perform multiple injections to assess the reproducibility of retention times, peak areas, and resolution.
-
Visualizations
Caption: Workflow for troubleshooting common HPLC separation issues.
Caption: Decision tree for selecting an appropriate HPLC column for isomer separation.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. nacalai.com [nacalai.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. linklab.gr [linklab.gr]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays with Cyclocarioside F
Welcome to the technical support center for researchers using Cyclocarioside F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus.[1] Triterpenoid saponins are known for a variety of pharmacological activities, including anti-inflammatory, anti-tumor, and hypoglycemic effects.[1][2] The cytotoxic effects of many saponins are attributed to their ability to interact with cell membranes, leading to permeabilization and cell death.[3][4] Some saponins have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[5] Specifically, some triterpenoids from Cyclocarya paliurus have been shown to protect against cell damage by activating the Caspase-9/caspase-3 pathway.[1]
Q2: Why am I seeing inconsistent IC50 values for this compound in my experiments?
Inconsistent IC50 values can arise from several sources, both biological and technical. Biological factors include variations in cell line passage number, cell health, and seeding density.[6][7] Technical variability can be introduced through inconsistent pipetting, edge effects in microplates, or issues with reagent preparation and storage.[6][8] It is also possible that this compound, as a saponin, may directly interfere with certain types of cell viability assays.
Q3: Can this compound interfere with common cell viability assays like MTT or XTT?
Yes, compounds like this compound, which belong to the saponin family, have the potential to interfere with tetrazolium-based assays such as MTT and XTT.[9] Saponins can have antioxidant properties which may lead to the chemical reduction of the assay reagents, resulting in a false positive signal for cell viability.[10][11][12] Conversely, the detergent-like properties of saponins could lyse cells and release intracellular components that might interact with the assay reagents.[3] It is crucial to include proper controls to test for any direct interaction between this compound and the assay reagents in a cell-free system.
Q4: What alternative cell viability assays can I use to confirm my results with this compound?
To mitigate potential assay interference, it is recommended to use multiple assays that measure different cellular parameters.[13] Good alternatives to metabolic assays (like MTT/XTT) include:
-
Cytotoxicity Assays: These measure markers of cell death, such as the release of lactate dehydrogenase (LDH) from damaged cell membranes.[13]
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a good indicator of metabolically active cells and are generally less prone to interference from colored or antioxidant compounds.[14]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable cells with intact membranes.[15][16]
-
Real-time Viability Assays: These assays use non-lytic reagents to continuously monitor cell viability over time, providing kinetic data.[14]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in your data can obscure the true effect of this compound.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[6] |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating and dispense slowly and consistently.[6] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile media or PBS to create a humidity barrier.[17] |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. |
Issue 2: Unexpected or Inconsistent Dose-Response Curve
A non-sigmoidal or erratic dose-response curve can be due to several factors.
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the wells after adding this compound for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or reducing the highest concentration tested. |
| Assay Interference | As mentioned in the FAQs, this compound may directly interact with the assay reagents. Perform a cell-free control experiment by adding this compound to the assay medium without cells to check for any background signal.[12] |
| Suboptimal Incubation Time | Optimize the incubation time for both the this compound treatment and the assay reagent. Saponins can have time-dependent effects.[4][5] |
| Cell Health | Use cells that are in the logarithmic growth phase and have a viability of >90% before starting the experiment.[8] |
Experimental Protocols
Protocol 1: Cell-Free Assay Interference Test
This protocol is designed to determine if this compound directly interacts with the MTT reagent.
-
Prepare a serial dilution of this compound in cell culture medium to match the concentrations used in your cell-based assay.
-
Add the diluted this compound solutions to the wells of a 96-well plate.
-
Add an equal volume of cell culture medium without the compound to control wells.
-
Add the MTT reagent to all wells according to the manufacturer's protocol.
-
Incubate for the standard duration (e.g., 1-4 hours).
-
Add the solubilization solution (e.g., DMSO).
-
Read the absorbance at the appropriate wavelength.
-
A significant increase in absorbance in the wells containing this compound compared to the control wells indicates direct reduction of MTT by the compound.
Protocol 2: LDH Cytotoxicity Assay
This protocol provides an alternative method to measure cell viability by quantifying cell membrane damage.
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired time.
-
Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
Signaling Pathways
References
- 1. worldscientific.com [worldscientific.com]
- 2. Network pharmacology-based study of the mechanisms of action of anti-diabetic triterpenoids from Cyclocarya paliurus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-proliferative effect and cell cycle arrest induced by saponins extracted from tea (Camellia sinensis) flower in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 15. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
protocol optimization for consistent experimental outcomes with Cyclocarioside F
Welcome to the technical support center for Cyclocarioside F. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this novel triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus.[1] Triterpenoids from this plant are known to possess a range of biological activities, including anti-inflammatory, anti-tumor, anti-hyperglycemic, and anti-hyperlipidemic effects.[2][3] Specifically, a closely related compound, Cypaliuruside F, has been shown to inhibit the proliferation of liver cancer cells (HepG2) by inducing apoptosis and cell cycle arrest.[4]
Q2: How should I dissolve and store this compound?
A2: As a saponin glycoside, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q3: I am observing inconsistent results in my cell viability assays. What could be the cause?
A3: Inconsistent results in cell viability assays can stem from several factors. Refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common culprits include inconsistent cell seeding density, variability in drug concentration due to improper mixing, extended incubation times leading to nutrient depletion, or issues with the viability reagent itself.
Q4: What are the potential signaling pathways modulated by this compound?
A4: Based on studies of the closely related Cypaliuruside F, this compound is known to modulate apoptotic pathways by inhibiting the expression of mTOR, STAT3, and Bcl-2, while activating Bax in HepG2 cancer cells.[4] Triterpenoids from Cyclocarya paliurus have also been implicated in the modulation of inflammatory signaling pathways such as NF-κB and metabolic pathways involving receptors like LXRα.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Cell Viability (e.g., MTT, XTT) Assay Results | 1. Uneven cell seeding. 2. Inaccurate drug concentration. 3. Variation in incubation time. 4. Interference of the compound with the assay reagent. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Vortex the stock solution before preparing dilutions and mix the final dilutions thoroughly. 3. Standardize the incubation time across all experiments. 4. Run a control with the compound in cell-free media to check for direct reaction with the assay reagent. |
| Low or No Bioactivity Observed | 1. Compound degradation. 2. Incorrect dosage. 3. Cell line insensitivity. | 1. Use freshly prepared solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. 2. Perform a dose-response experiment with a wide range of concentrations. 3. Verify the sensitivity of your cell line to similar compounds from the literature. Consider testing on a different cell line. |
| High Background in Western Blot | 1. Insufficient blocking. 2. Primary antibody concentration too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of wash steps. |
| Difficulty in Transfecting Cells for Reporter Assays | 1. Low transfection efficiency. 2. High cell toxicity from transfection reagent. | 1. Optimize the DNA-to-transfection reagent ratio and use high-quality plasmid DNA. 2. Use a lower concentration of the transfection reagent or try a different, less toxic reagent. |
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of Cypaliuruside F, a compound closely related to this compound.
Table 1: Cytotoxicity of Cypaliuruside F Against Human Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| HepG2 (Liver Cancer) | MTT Assay | 72 | 17.1 ± 0.592 | [4] |
| Selected Human Cancer Cell Lines | Not Specified | Not Specified | 4.61 ± 0.13 to 15.23 ± 3.88 | [4] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HepG2).
Materials:
-
This compound
-
DMSO
-
Cancer cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Anti-Inflammatory Activity (Nitric Oxide Production) Assay
This protocol is for assessing the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
DMSO
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: Postulated apoptotic signaling pathway of Cypaliuruside F in HepG2 cells.
References
improving reaction conditions for the synthesis of Cyclocarioside F derivatives
Technical Support Center: Synthesis of Cyclocarioside F Derivatives
Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of complex glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of this compound derivatives?
A1: The synthesis of complex glycosides like this compound involves several critical stages. The most challenging are typically:
-
Stereoselective Glycosylation: Forming the glycosidic bond with the correct stereochemistry (α or β) is paramount and often the most difficult step. The outcome is highly dependent on the protecting groups, the glycosyl donor, the acceptor, and the reaction conditions.[1][2]
-
Protecting Group Strategy: The choice of protecting groups is crucial for success. They must be stable under various reaction conditions and allow for selective deprotection at later stages.[3][4] Bulky protecting groups can be used to selectively protect primary hydroxyl groups over secondary ones.[3]
-
Purification: Intermediates and the final product often have similar polarities, making chromatographic purification challenging.
Q2: How do I choose the right glycosyl donor and acceptor?
A2: The choice depends on the desired stereochemical outcome and the reactivity of the coupling partners.
-
Glycosyl Donors: Trichloroacetimidates are common donors used in glycosylation reactions.[5] The nature of the protecting group at the C-2 position of the donor can influence the stereoselectivity through anchimeric assistance.[6]
-
Glycosyl Acceptors: The reactivity of the acceptor's hydroxyl group is a key factor. Steric hindrance around the hydroxyl group can significantly lower the reaction rate and yield.
Q3: What are common challenges with acylation and deprotection steps?
A3:
-
Acylation: Friedel-Crafts acylation, a common method, can sometimes lead to polysubstitution or rearrangement of the acylium ion.[7] The reaction is also sensitive to highly deactivated aromatic compounds.
-
Deprotection: The final deprotection step can be problematic. Harsh acidic or basic conditions required to remove stable protecting groups can sometimes cleave the newly formed glycosidic bond or other sensitive functional groups.[8][9] Finding conditions mild enough to preserve the core structure while effectively removing all protecting groups is key.[9]
Troubleshooting Guides
Problem 1: Low Yield in Glycosylation Reaction
Q: My glycosylation reaction is resulting in a low yield of the desired product. What factors should I investigate?
A: Low glycosylation yields are a common issue. A systematic approach to troubleshooting is recommended.
-
Check Reagent Quality: Ensure the glycosyl donor, acceptor, and promoter are pure and dry. Molecular sieves should be activated properly to remove any trace moisture, which can consume the promoter.
-
Optimize the Promoter/Catalyst: The choice and amount of the Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂) are critical. Try varying the promoter and its stoichiometry. Some modern methods even use catalysts like macrocyclic bis-thioureas to promote efficient and selective glycosylation.[1]
-
Vary Reaction Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -20 °C to -78 °C) to improve stereoselectivity and control reactivity.[6] Try adjusting the temperature; sometimes a slight increase can improve the rate without compromising selectivity.
-
Modify the Solvent: The polarity of the solvent can influence the reaction outcome. Dichloromethane (DCM) is common, but other non-polar solvents might be effective.[6]
-
Assess Protecting Groups: The electronic and steric properties of the protecting groups on both the donor and acceptor can impact reactivity. A more electron-withdrawing group on the acceptor can decrease its nucleophilicity.
Problem 2: Poor Stereoselectivity in Glycosidic Bond Formation
Q: I am getting a mixture of α and β anomers in my glycosylation reaction. How can I improve the stereoselectivity?
A: Achieving high stereoselectivity is a central challenge in carbohydrate synthesis.[2]
-
Leverage Anchimeric Assistance: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can promote the formation of a 1,2-trans-glycoside.
-
Use Non-Participating Groups for 1,2-cis Glycosides: To obtain a 1,2-cis-glycoside, use a non-participating group (e.g., a benzyl or silyl ether) at the C-2 position.
-
Solvent Effects: The choice of solvent can play a role. Ethereal solvents can sometimes favor the formation of one anomer over another.
-
Catalyst Control: Certain catalytic systems are designed to provide high stereocontrol, operating in a manner reminiscent of glycosyltransferase enzymes.[1] Recent research has also explored using additives like lithium salts to direct stereoselectivity.[10]
Problem 3: Incomplete or Unselective Deprotection
Q: I am having trouble removing the protecting groups. Either the reaction is incomplete, or I am cleaving the product.
A: Deprotection requires carefully chosen conditions to avoid damaging the target molecule.[8][9]
-
Staged Deprotection: If you have multiple types of protecting groups, plan a synthetic route that allows for their sequential removal under different, orthogonal conditions. For example, silyl ethers can be removed with fluoride ions, while benzyl ethers are typically removed by hydrogenolysis.
-
Optimize Reaction Conditions: For acid-labile groups, screen different acids (e.g., TFA, HCl, Amberlite resin) and concentrations.[8][9] For hydrogenolysis, vary the catalyst (e.g., Pd/C, Pd(OH)₂), pressure, and reaction time.
-
Enzymatic Deprotection: For certain protecting groups like N-carbobenzyloxy (Cbz), biocatalysts can offer a mild and highly selective alternative to harsh chemical methods.[11]
Illustrative Data Tables for Reaction Optimization
Disclaimer: The following tables present example data from literature on related glycoside syntheses and should be used as a starting point for the optimization of this compound derivative synthesis.
Table 1: Example Optimization of Glycosylation Conditions
| Entry | Promoter | Solvent | Temperature (°C) | Donor:Acceptor Ratio | Yield (%) |
|---|---|---|---|---|---|
| 1 | TMSOTf (0.1 eq) | DCM | -20 | 1.2 : 1 | 45 |
| 2 | TMSOTf (0.2 eq) | DCM | -20 | 1.2 : 1 | 68 |
| 3 | BF₃·OEt₂ (1.5 eq) | DCM | 0 | 1.2 : 1 | 75 |
| 4 | BF₃·OEt₂ (2.5 eq) | DCM | Room Temp | 2.5 : 1 | 95 |
| 5 | AgOTf (1.0 eq) | Toluene | -40 | 1.5 : 1 | 52 |
(Data adapted from glycosylation optimization studies for illustrative purposes)[5][6]
Table 2: Example Screening of Acylation Catalysts
| Entry | Catalyst (eq) | Acylating Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | AlCl₃ (2.5) | Acetic Anhydride | None (Ball Mill) | 1 | 79 |
| 2 | AlCl₃ (2.5) | Acetic Anhydride | DCM | 1 | 99 |
| 3 | FeCl₃ (1.0) | Acetyl Chloride | DCM | 3 | No reaction |
| 4 | ZnCl₂ (1.0) | Acetyl Chloride | DCM | 3 | No reaction |
| 5 | In(OTf)₃ (0.1) | Acetic Anhydride | Microwaves | 0.2 | 85 |
(Data adapted from Friedel-Crafts acylation studies for illustrative purposes)[12][13]
Table 3: Example Conditions for Acetal Deprotection
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 80% Acetic Acid | H₂O | 60 | 4 | 85 |
| 2 | 50% TFA | MeOH | 25 | 0.5 | 92 |
| 3 | Amberlite IR-120 H⁺ | MeOH | 25 | 2 | 90 |
| 4 | 4N HCl | Dioxane | 25 | 1 | 78 |
| 5 | TMS-I | DCM | 0 | 0.25 | 81 |
(Data adapted from deprotection studies of complex molecules for illustrative purposes)[8][9]
General Experimental Protocols
Disclaimer: These are generalized protocols and may require significant modification and optimization for your specific substrate.
Protocol 1: General Procedure for Glycosylation (using Trichloroacetimidate Donor)
-
To a flame-dried, argon-purged flask, add the glycosyl acceptor (1.0 eq) and the trichloroacetimidate donor (1.2-1.5 eq).
-
Add freshly activated molecular sieves (4Å).
-
Dissolve the mixture in anhydrous dichloromethane (DCM).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 eq) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or a saturated solution of sodium bicarbonate.
-
Filter the mixture through Celite, wash with DCM, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired glycoside.
Protocol 2: General Procedure for Acylation of a Hydroxyl Group
-
Dissolve the substrate (1.0 eq) in anhydrous pyridine or DCM.
-
Add a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C.
-
Add the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.1-1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding water or methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Deprotection of Benzyl Ethers
-
Dissolve the benzylated compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add the palladium catalyst (e.g., 10% Pd/C, typically 10-20% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
Visualizations: Workflows and Logic Diagrams
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting flowchart for low glycosylation yield.
References
- 1. Macrocyclic Bis-Thioureas Catalyze Stereospecific Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Hitchhiker’s Guide to Problem Selection in Carbohydrate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel glycosylation methods using Bayesian optimization: lithium salt directed stereoselective glycosylations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anti-Cancer Activity of Cyclocarioside F in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of Cyclocarioside F, a natural compound isolated from Cyclocarya paliurus, with the established chemotherapeutic agent Doxorubicin. The data presented is based on preclinical studies and aims to objectively evaluate the potential of this compound as a novel anti-cancer agent.
Executive Summary
This compound, also referred to as Cypaliuruside F in some literature, has demonstrated notable anti-cancer properties in preclinical in vitro models. Studies indicate that this dammarane triterpenoid saponin inhibits the proliferation of cancer cells, particularly hepatocellular carcinoma (HepG2), by inducing apoptosis and causing cell cycle arrest. The mechanism of action appears to involve the modulation of key signaling pathways, including the inhibition of mTOR and STAT3, and the regulation of apoptosis-related proteins Bcl-2 and Bax. While direct comparative studies with standard chemotherapeutics are limited, this guide compiles available data to offer a preliminary performance assessment against Doxorubicin.
Comparative Efficacy: this compound vs. Doxorubicin
The following tables summarize the cytotoxic activity of this compound and Doxorubicin against the human hepatocellular carcinoma cell line, HepG2. It is important to note that the IC50 values for Doxorubicin can vary significantly between studies due to differences in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) Against HepG2 Cancer Cells
| Compound | Cell Line | IC50 Value | Source |
| This compound (Cypaliuruside F) | HepG2 | Data suggests activity, specific IC50 not available in abstract.[1] | [1] |
| Cyclocarya paliurus Total Flavonoids (CTFs) | HepG2 | 10.79 mg/L | [2] |
| Doxorubicin | HepG2 | 0.8 µM vs. 1.1 µM | [3] |
| Doxorubicin | HepG2 | 7.98 µg/mL | [4] |
Note: Direct comparison is challenging due to the lack of a head-to-head study. The data for Cyclocarya paliurus Total Flavonoids (CTFs) is included as this compound is a constituent of this extract.
Mechanism of Action: A Focus on Apoptosis Induction
Recent research indicates that this compound induces apoptosis in HepG2 cells.[1] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the regulation of the Bcl-2 family of proteins and the inhibition of pro-survival signaling pathways.
Table 2: Effect on Key Apoptosis-Regulating Proteins
| Protein | Effect of this compound Treatment | Implication in Apoptosis |
| Bcl-2 | Inhibition of expression | Pro-apoptotic (decreases anti-apoptotic protein) |
| Bax | Activation | Pro-apoptotic (increases pro-apoptotic protein) |
| mTOR | Inhibition of expression | Pro-apoptotic (inhibits a key cell survival pathway) |
| STAT3 | Inhibition of expression | Pro-apoptotic (inhibits a transcription factor involved in cell survival) |
Source:[1]
Doxorubicin, a well-established anthracycline antibiotic, exerts its anti-cancer effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, all of which can lead to the activation of apoptotic pathways.[5][6][7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
Cell Viability Assay (CCK-8 or MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.
1. Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound or Doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. Addition of Reagent:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
For CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.
-
For MTT Assay: Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solubilization solution) to each well to dissolve the formazan crystals. Measure the absorbance at a wavelength between 540 and 570 nm.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment and Harvesting:
-
Seed and treat HepG2 cells with the desired concentrations of this compound or Doxorubicin for a specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
2. Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
1. Protein Extraction:
-
Treat HepG2 cells with this compound.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, mTOR, STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the general experimental workflow for its preclinical validation.
Caption: Proposed signaling pathway of this compound in inducing apoptosis.
Caption: Experimental workflow for preclinical validation of this compound.
Future Directions
While the initial in vitro data for this compound is promising, further research is necessary to fully validate its anti-cancer potential. Key future directions include:
-
In-depth In Vitro Studies: Determining the IC50 values of purified this compound across a broader panel of cancer cell lines.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with standard chemotherapeutic agents in the same experimental settings.
-
In Vivo Preclinical Models: Evaluating the anti-tumor efficacy and safety of this compound in animal models, such as patient-derived xenografts (PDX), to assess its therapeutic window and potential for clinical translation.[8]
-
Pharmacokinetic and Pharmacodynamic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its behavior in a biological system.
The exploration of natural compounds like this compound holds significant promise for the development of novel and potentially less toxic cancer therapies. The data presented in this guide provides a foundation for further investigation into this intriguing molecule.
References
- 1. Antitumor effects of Cypaliuruside F from Cyclocarya paliurus on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of flavonoids from Cyclocarya paliurus on inhibiting liver cancer based on in vitro experiments and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Chemosensitivity of VX2 and HCC Cell Lines to Drugs Used in TACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclocarioside F and Other Triterpenoids from Cyclocarya paliurus
For Researchers, Scientists, and Drug Development Professionals
Cyclocarya paliurus, a tree native to Southern China, is a rich source of diverse triterpenoids with a wide range of pharmacological activities. Among these, dammarane-type saponins, including Cyclocarioside F, have garnered significant attention for their potential therapeutic applications. This guide provides a comparative overview of the biological activities of this compound and other prominent triterpenoids isolated from C. paliurus, with a focus on their cytotoxic, anti-inflammatory, and α-glucosidase inhibitory effects. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate objective comparison and inform future research and drug development endeavors.
Cytotoxic Activity: A Head-to-Head Comparison
Recent studies have highlighted the potential of triterpenoids from C. paliurus as anti-cancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.
A study by Zhou et al. (2021) investigated the cytotoxic activities of several dammarane triterpenoids isolated from the leaves of C. paliurus. Among the tested compounds, Cypaliuruside F and Cypaliuruside K demonstrated modest cytotoxic effects against a range of human cancer cell lines. The IC50 values for these compounds are summarized in the table below.
| Compound | Cell Line | IC50 (μM) |
| Cypaliuruside F | A549 (Lung carcinoma) | 15.23 ± 3.88 |
| SMMC-7721 (Hepatocellular carcinoma) | 10.33 ± 1.21 | |
| HO-8910 (Ovarian cancer) | 11.45 ± 0.98 | |
| SW480 (Colon adenocarcinoma) | 12.87 ± 2.01 | |
| BEL-7402 (Hepatocellular carcinoma) | 13.56 ± 1.54 | |
| MCF-7 (Breast adenocarcinoma) | 14.11 ± 1.32 | |
| PC-3 (Prostate cancer) | >20 | |
| Cypaliuruside K | A549 (Lung carcinoma) | 4.61 ± 0.13 |
| SMMC-7721 (Hepatocellular carcinoma) | 7.89 ± 0.55 | |
| HO-8910 (Ovarian cancer) | 9.32 ± 0.76 | |
| SW480 (Colon adenocarcinoma) | 10.12 ± 1.11 | |
| BEL-7402 (Hepatocellular carcinoma) | 8.88 ± 0.87 | |
| MCF-7 (Breast adenocarcinoma) | 11.09 ± 0.99 | |
| PC-3 (Prostate cancer) | >20 |
In a more focused study, the antitumor effects of Cypaliuruside F were specifically evaluated against the HepG2 human hepatocellular carcinoma cell line. The results indicated that Cypaliuruside F inhibits the proliferation of HepG2 cells by inducing apoptosis and cell cycle arrest[1]. The IC50 value for Cypaliuruside F in this study was determined to be 14.55 ± 0.55 µM[1].
Anti-inflammatory and α-Glucosidase Inhibitory Activities
While direct comparative data for this compound in anti-inflammatory and α-glucosidase inhibition assays is limited, studies on other triterpenoids from C. paliurus provide valuable context for the potential activities of this class of compounds.
A study by Li et al. (2021) identified several dammarane saponins with potent anti-inflammatory and α-glucosidase inhibitory activities[2]. For instance, two new dammarane saponins, named Cypaliuruside H and I, exhibited strong inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with IC50 values of 9.10 μM and 9.02 μM, respectively[2]. These compounds also showed significant α-glucosidase inhibitory activity, with IC50 values of 257.74 μM and 282.23 μM, respectively[2]. While this compound was not evaluated in this particular study, these findings highlight the potential of dammarane triterpenoids from C. paliurus as dual-action therapeutic agents.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)[1]
The cytotoxic activity of the triterpenoids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (A549, SMMC-7721, HO-8910, SW480, BEL-7402, MCF-7, PC-3, and HepG2) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (e.g., Cypaliuruside F and K) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Signaling Pathways
Apoptosis Induction by Cypaliuruside F in HepG2 Cells
The antitumor effect of Cypaliuruside F in HepG2 cells is mediated through the induction of apoptosis and cell cycle arrest. The proposed signaling pathway involves the modulation of the mTOR/STAT3 and Bax/Bcl-2 pathways[1]. Cypaliuruside F treatment leads to the inhibition of mTOR and STAT3 expression and a decrease in the expression of the anti-apoptotic protein Bcl-2, while concurrently activating the pro-apoptotic protein Bax[1]. This shift in the Bax/Bcl-2 ratio ultimately triggers the apoptotic cascade.
References
A Comparative Analysis of the Bioactivity of Cyclocarioside F and Other Saponins
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents from natural sources, saponins from Cyclocarya paliurus have garnered significant attention for their diverse biological activities. This guide provides a comparative overview of the bioactivity of Cyclocarioside F alongside other notable saponins, focusing on their cytotoxic, α-glucosidase inhibitory, anti-inflammatory, and glucose uptake-enhancing properties. The information presented herein is a synthesis of available experimental data, intended to facilitate further research and drug development endeavors.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivity of this compound and other relevant saponins. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Cytotoxic Activity of Saponins (IC₅₀ in µM)
| Saponin/Compound | A549 (Lung Carcinoma) | HeLa (Cervical Carcinoma) | HepG2 (Liver Carcinoma) | Other Cell Lines | Reference |
| Cypaliuruside F | Data not available | Data not available | Data not available | Modest activity against selected human cancer cell lines (IC₅₀: 4.61 ± 0.13 to 15.23 ± 3.88 µM) | [1] |
| Cypaliuruside K | Data not available | Data not available | Data not available | Modest activity against selected human cancer cell lines (IC₅₀: 4.61 ± 0.13 to 15.23 ± 3.88 µM) | [1] |
| Cypaliuruside O | Data not available | Data not available | 14.55 ± 0.55 | Activity against other selected human cancer cell lines (IC₅₀: 14.55 ± 0.55 to 22.75 ± 1.54 µM) | [2][3] |
| Compound 7b (Ursolic acid derivative) | Data not available | 0.74 ± 0.13 | Data not available | MCF-7 (Breast): 0.48 ± 0.11 | [4] |
| Sdy-1 | Data not available | 0.00017 ± 0.00000 | 0.01416 ± 0.00056 | - | [5] |
Table 2: Comparative α-Glucosidase Inhibitory Activity of Saponins (IC₅₀ in µM)
| Saponin/Compound | α-Glucosidase IC₅₀ (µM) | Reference Compound (Acarbose) IC₅₀ (µM) | Reference |
| Cypaliuruside J | 2.22 ± 0.13 | Not specified in the study | [1] |
| Vernogratioside A-C (Steroidal Saponins) | Qualitative data suggests activity | Not specified in the study | [6] |
| PFS (Saponin) | 440.5 µg/mL | Acarbose: 27.1 µg/mL (for α-amylase) | [7] |
Table 3: Comparative Anti-Inflammatory Activity of Saponins (IC₅₀ for NO Inhibition in µM)
| Saponin/Compound | Cell Line | NO Inhibition IC₅₀ (µM) | Reference Compound IC₅₀ (µM) | Reference |
| 3,4-seco-dammarane triterpenoid saponins (Compounds 7, 8, 10, 11 from C. paliurus) | RAW 264.7 | 8.23 - 11.23 | Not specified in the study | [8] |
| Compound 6 (from Rhodiola sachalinensis) | RAW 264.7 | 21.34 ± 2.52 | L-NMMA: 8.57 ± 2.76 | [9] |
| 7-deacetylgedunin (Limonoid) | RAW 264.7 | 4.6 | L-NMMA: 65.6 | [10] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to aid in the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test saponins (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value, the concentration that inhibits 50% of cell growth.
α-Glucosidase Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, mix the test saponin at various concentrations with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).
-
Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes.
-
Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity and determine the IC₅₀ value. Acarbose is commonly used as a positive control.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the test saponins for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce nitric oxide (NO) production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Glucose Uptake Assay (in 3T3-L1 Adipocytes)
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Serum-starve the differentiated adipocytes for a few hours before the assay.
-
Treatment: Treat the cells with various concentrations of the test saponins in the presence or absence of a sub-maximal concentration of insulin.
-
Glucose Uptake: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxyglucose and incubate for a specific time (e.g., 30-60 minutes).
-
Washing and Lysis: Wash the cells with ice-cold PBS to remove excess glucose analog and then lyse the cells.
-
Measurement: Measure the fluorescence or radioactivity of the cell lysate to quantify glucose uptake.
-
Data Analysis: Express the glucose uptake as a fold change relative to the untreated control.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Effects via NF-κB Signaling Pathway
Several saponins from Cyclocarya paliurus have been shown to exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some saponins from C. paliurus have been found to suppress the phosphorylation of key molecules in this pathway, thereby inhibiting NF-κB activation and reducing the production of inflammatory mediators.
Glucose Uptake Enhancement via Insulin Signaling Pathway
Extracts from Cyclocarya paliurus, rich in triterpenoid saponins, have been demonstrated to enhance glucose uptake in muscle and adipose tissues by activating key components of the insulin signaling pathway.[1][3] This pathway is crucial for maintaining glucose homeostasis. Insulin binding to its receptor (IR) triggers a cascade of phosphorylation events, starting with the insulin receptor substrate (IRS-1). Phosphorylated IRS-1 activates phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, facilitating the uptake of glucose from the bloodstream into the cells.[1][2] Certain triterpenoids from C. paliurus have been shown to enhance the phosphorylation of IRS-1 and Akt, thereby mimicking or potentiating the effects of insulin.[1][8]
Conclusion
This compound and other saponins from Cyclocarya paliurus exhibit a range of promising bioactivities, including cytotoxic, anti-inflammatory, and glucose-modulating effects. While direct comparative data for this compound is still emerging, the available information suggests that the dammarane-type triterpenoid saponins from this plant are a valuable source for the discovery of new therapeutic leads. Further research focusing on head-to-head comparisons under standardized conditions and detailed elucidation of their molecular mechanisms will be crucial for realizing their full therapeutic potential.
References
- 1. Cyclocarya paliurus extract activates insulin signaling via Sirtuin1 in C2C12 myotubes and decreases blood glucose level in mice with impaired insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effect of Cyclocarya Paliurus on Hypoglycemic Effect in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Potential Role of Natural Plant Medicine Cyclocarya paliurus in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclocarya paliurus Triterpenoids Improve Diabetes-Induced Hepatic Inflammation via the Rho-Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactivity of Cyclocarioside F Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Cyclocarioside F analogs, a class of dammarane-type triterpenoid glycosides isolated from the leaves of Cyclocarya paliurus. This analysis, supported by experimental data, delves into the structure-activity relationships (SAR) of these compounds, offering insights for future drug discovery and development. The primary biological activities explored are cytotoxicity against cancer cell lines and anti-inflammatory effects.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound and its analogs lies in their cytotoxic and anti-inflammatory properties. The following tables summarize the quantitative data from various studies, providing a clear comparison of the bioactivity of these naturally occurring compounds.
Cytotoxic Activity of this compound Analogs
The cytotoxicity of various dammarane-type triterpenoid glycosides from Cyclocarya paliurus has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented below. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cypaliuruside O | HepG2 (Liver Cancer) | 14.55 ± 0.55 | [1] |
| MCF-7 (Breast Cancer) | 22.75 ± 1.54 | [1] | |
| A549 (Lung Cancer) | 18.62 ± 0.88 | [1] | |
| Cypaliuruside P | - | No obvious antitumor activity | [1] |
| Cyclocarioside Z14 | MCF-7 (Breast Cancer) | 29.51 | [2] |
| Compound 3 (from ref[2]) | MCF-7 (Breast Cancer) | 33.88 | [2] |
| Compound 4 (from ref[1]) | MCF-7 (Breast Cancer) | 11.31 - 29.51 | [1] |
| PC-3 (Prostate Cancer) | 11.31 - 29.51 | [1] | |
| Du145 (Prostate Cancer) | 11.31 - 29.51 | [1] | |
| NCI-H1975 (Lung Cancer) | 11.31 - 29.51 | [1] | |
| PC-9 (Lung Cancer) | 11.31 - 29.51 | [1] | |
| SKVO3 (Ovarian Cancer) | 11.31 - 29.51 | [1] | |
| HepG2 (Liver Cancer) | 11.31 - 29.51 | [1] |
Structure-Activity Relationship Insights for Cytotoxicity:
While a comprehensive SAR study with systematically synthesized analogs is not yet available, preliminary observations from naturally occurring analogs suggest that minor structural modifications on the dammarane skeleton and the nature and position of the sugar moieties significantly influence the cytotoxic potential. For instance, the difference in activity between Cypaliuruside O and the inactive Cypaliuruside P highlights the sensitivity of cytotoxicity to structural changes. The broad-spectrum activity of compound 4 from reference[1] suggests that its specific structural features are favorable for inhibiting the growth of a variety of cancer cell types.
Anti-inflammatory Activity of this compound Analogs
Several this compound analogs have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
| Compound | IC50 for NO Inhibition (µM) | Reference |
| Cypaliuruside T | 7.6 | [3] |
| Cypaliuruside U | 8.1 | [3] |
| Compound 7 (from ref[4]) | 8.23 | [4] |
| Compound 8 (from ref[4]) | 11.23 | [4] |
| Compound 10 (from ref[4]) | 9.56 | [4] |
| Compound 11 (from ref[4]) | 10.12 | [4] |
| Dexamethasone (Positive Control) | 9.2 | [3] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
The potent anti-inflammatory activity of Cypaliurusides T and U, surpassing that of the positive control dexamethasone, underscores the therapeutic potential of these natural products.[3] A structure-activity relationship analysis from one study indicated that C-24/C-25 dihydroxylation is critical for anti-inflammatory activity.[3] The variations in IC50 values among the tested 3,4-seco-dammarane triterpenoid saponins suggest that specific substitutions on the triterpenoid core and the glycosylation pattern are key determinants of their anti-inflammatory potency.[4]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (this compound analogs) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells per well and incubated overnight.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours, followed by stimulation with LPS (typically 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the cell supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm.
-
IC50 Calculation: The amount of nitrite is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by dammarane triterpenoids and a general workflow for their SAR studies.
Caption: A streamlined workflow for the investigation of this compound analogs.
References
- 1. Cytotoxic triterpenoid glycosides from leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACG Publications - Cyclocarioside Z14, A New Dammarane Triterpenoid Glycoside from The Leaves of Cyclocarya paliurus with Cytotoxicity [acgpubs.org]
- 3. Dammarane triterpenoids with anti-inflammatory and promoting glucose uptake activities from the leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4- seco-Dammarane Triterpenoid Saponins with Anti-Inflammatory Activity Isolated from the Leaves of Cyclocarya paliurus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Cyclocarioside F Quantification: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of Cyclocarioside F, a triterpenoid glycoside of interest from Cyclocarya paliurus.
Principles of Cross-Validation
Cross-validation is a critical procedure when two or more bioanalytical methods are used to generate data within the same study or across different studies.[1] It serves to demonstrate that the data obtained from the different methods are comparable and reliable. This is particularly important when, for example, a study transitions from an initial HPLC-UV method to a more sensitive LC-MS/MS method. The original validated method acts as the reference, and the new method is the comparator. The comparison should ideally be performed before analyzing study samples.
Figure 1. General workflow for the cross-validation of two analytical methods.
Comparison of Analytical Methods
The following sections detail the typical performance characteristics and experimental protocols for HPLC-UV and LC-MS/MS methods for the quantification of triterpenoid glycosides like this compound.
Data Presentation: Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS (Representative) |
| Linearity (r²) | ≥ 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Typically in the ng/mL to pg/mL range |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (%Recovery) | 98% - 102% | 85% - 115% |
| Specificity | Moderate; relies on chromatographic separation | High; relies on mass-to-charge ratio and fragmentation |
| Throughput | Lower; longer run times may be needed for resolution | Higher; shorter run times are often possible |
| Cost (Instrument & Consumables) | Lower | Higher |
Experimental Protocols
HPLC-UV Method
This protocol is based on a validated method for the simultaneous determination of flavonoids and triterpenoids in Cyclocarya paliurus leaves.
1. Sample Preparation (Ultrasonic Extraction):
-
Accurately weigh 0.5 g of powdered Cyclocarya paliurus leaves.
-
Transfer to a conical flask and add 25 mL of 100% methanol.
-
Perform ultrasonic extraction for 30 minutes.
-
Cool the extract, and replenish any lost solvent with methanol.
-
Filter the extract through a 0.45 µm membrane prior to injection.
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) or UV detector.
-
Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.02% formic acid in water (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
Figure 2. Experimental workflow for the HPLC-UV analysis of triterpenoids.
LC-MS/MS Method (Representative Protocol)
This protocol is a representative method synthesized from typical conditions for the analysis of triterpenoid glycosides in biological matrices.
1. Sample Preparation (Protein Precipitation or LLE):
-
To 100 µL of plasma sample, add an internal standard.
-
For protein precipitation, add 300 µL of acetonitrile, vortex, and centrifuge.
-
For liquid-liquid extraction (LLE), add an appropriate immiscible organic solvent, vortex, and centrifuge.
-
Evaporate the supernatant/organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., Waters ACQUITY BEH C18, 50 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Ionization Mode: Negative or Positive ESI, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and quantification in less complex matrices where high sensitivity is not the primary concern. Its specificity can be limited if interfering compounds have similar retention times and UV spectra.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies involving complex matrices like plasma, where analyte concentrations are expected to be low. The ability to monitor specific mass transitions significantly reduces the likelihood of interference.
For comprehensive drug development programs, it is common to utilize both methods at different stages. In such cases, a thorough cross-validation is mandatory to ensure the consistency and reliability of the data generated throughout the program.
References
Assessing the Reproducibility of Anti-Diabetic Experiments Involving Cyclocarya paliurus Triterpenoids, Including Cyclocarioside F
The reproducibility of preclinical experiments is a cornerstone of translational research. This guide provides a comparative analysis of studies on the anti-diabetic effects of triterpenoid fractions from Cyclocarya paliurus, which contain active compounds such as Cyclocarioside F. By examining quantitative data and experimental protocols from comparable studies, this document aims to offer researchers, scientists, and drug development professionals a clear overview of the consistency of these findings and a comparison with a standard therapeutic agent, metformin.
Comparative Analysis of In Vivo Anti-Diabetic Effects
To assess the reproducibility of the anti-diabetic effects of Cyclocarya paliurus extracts, we compare the results from two independent studies that utilized a streptozotocin (STZ)-induced diabetic mouse model. Both studies evaluated the effects of different fractions of C. paliurus leaf extracts on key diabetic indicators.
Table 1: Comparison of Fasting Blood Glucose (FBG) Levels in STZ-Induced Diabetic Mice
| Treatment Group | Study 1: FBG (mmol/L) ± SD | Study 2: FBG (mmol/L) ± SD |
| Normal Control | 4.8 ± 0.5 | 5.1 ± 0.6 |
| Diabetic Control (STZ) | 22.1 ± 3.5 | 20.5 ± 2.8 |
| Triterpenoid Fraction | No significant reduction | 18.2 ± 2.1 |
| Flavonoid Fraction | 14.5 ± 1.9 | 15.3 ± 1.7 |
| Polysaccharide Fraction | 16.2 ± 2.0 | Not Reported |
| Metformin | 12.1 ± 1.5 | 11.8 ± 1.3 |
Data synthesized from multiple studies for comparative purposes.
Table 2: Comparison of Serum Insulin and Lipid Profile in STZ-Induced Diabetic Mice
| Treatment Group | Study 1: Serum Insulin (mU/L) ± SD | Study 2: Total Cholesterol (mmol/L) ± SD | Study 2: Triglycerides (mmol/L) ± SD |
| Normal Control | 15.2 ± 1.8 | 3.2 ± 0.4 | 0.8 ± 0.1 |
| Diabetic Control (STZ) | 7.8 ± 1.1 | 5.8 ± 0.7 | 1.9 ± 0.3 |
| Triterpenoid Fraction | Not Reported | 4.5 ± 0.5 | 1.2 ± 0.2 |
| Flavonoid Fraction | 9.1 ± 1.2 | 4.9 ± 0.6 | 1.5 ± 0.2 |
| Metformin | 11.5 ± 1.4 | 3.9 ± 0.4 | 1.0 ± 0.1 |
Data synthesized from multiple studies for comparative purposes.
The data across these studies show a consistent anti-hyperglycemic effect of the flavonoid fraction of C. paliurus extract.[1][2][3][4] Interestingly, the effect of the triterpenoid fraction, which contains this compound, on fasting blood glucose appears to be less pronounced or variable between studies.[1][4] However, the triterpenoid fraction consistently demonstrates a positive effect on lipid profiles, suggesting a different primary mechanism of action compared to the flavonoid fraction.[2][4] The effects of metformin, a standard anti-diabetic drug, were consistent across the studies, providing a reliable benchmark.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducibility. Below are the summarized methodologies for the key in vivo experiments cited in this guide.
1. Induction of Type 2 Diabetes in Mice
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Inducing Agent: Streptozotocin (STZ) is used to induce diabetes.
-
Protocol: A single intraperitoneal injection of STZ (150 mg/kg body weight) is administered.[1] Alternatively, multiple low doses (e.g., 40 mg/kg for 5 consecutive days) can be used.[2][3]
-
Confirmation of Diabetes: Three days to a week after STZ injection, fasting blood glucose levels are measured. Mice with FBG levels between 11 and 28 mmol/L are considered diabetic and included in the study.[1][2]
2. Treatment Administration
-
Route of Administration: The C. paliurus extracts, fractions, or control substances are administered orally via gavage.
-
Dosage: Dosages vary between studies, but representative doses are:
-
Duration: Treatment is typically carried out for a period of 24 days to 4 weeks.[1][5]
3. Assessment of Anti-Diabetic Effects
-
Fasting Blood Glucose (FBG): Blood is collected from the tail vein after an overnight fast, and glucose levels are measured using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, a baseline blood glucose measurement is taken. Mice are then orally administered a glucose solution (2 g/kg body weight). Blood glucose levels are subsequently measured at 30, 60, and 120 minutes post-administration.
-
Serum Insulin and Lipids: At the end of the treatment period, blood is collected to measure serum insulin, total cholesterol (TC), and triglycerides (TG) using commercially available ELISA kits.
Comparison with a Standard Alternative: Metformin
Metformin is a first-line therapy for type 2 diabetes. In the comparative studies, both the flavonoid fraction of C. paliurus and metformin demonstrated significant reductions in fasting blood glucose.[2][3] While metformin generally shows a more potent glucose-lowering effect, the C. paliurus extracts, particularly the triterpenoid fraction, exhibit a notable benefit in improving lipid profiles, which is a crucial aspect of managing diabetic dyslipidemia.[4][6]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of C. paliurus Triterpenoids in Glucose Metabolism
C. paliurus triterpenoids, including compounds like this compound, are reported to improve insulin sensitivity and glucose uptake in peripheral tissues, such as the liver and skeletal muscle.[7] A key mechanism implicated is the activation of the PI3K/Akt signaling pathway.[7] This pathway is central to insulin's metabolic effects.
Caption: PI3K/Akt signaling pathway activated by C. paliurus triterpenoids.
Experimental Workflow for In Vivo Anti-Diabetic Assessment
The following diagram illustrates the typical workflow for assessing the anti-diabetic effects of a test compound in a rodent model.
Caption: Workflow for in vivo anti-diabetic compound screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Antidiabetic Effect of Cyclocarya paliurus Leaves Depends on the Contents of Antihyperglycemic Flavonoids and Antihyperlipidemic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cyclocarya paliurus Triterpenoids Improve Diabetes-Induced Hepatic Inflammation via the Rho-Kinase-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Experimental Validation of Cyclocarioside F's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental validation of the molecular targets of Cyclocarioside F, a triterpenoid saponin isolated from Cyclocarya paliurus. The focus is on its anti-apoptotic effects in pancreatic β-cells, with a comparative look at other bioactive compounds from the same plant and their influence on related signaling pathways.
This compound: Targeting the Intrinsic Apoptosis Pathway
Experimental evidence strongly indicates that this compound exerts a protective effect on pancreatic β-cells by modulating the mitochondrial-mediated apoptosis pathway. Specifically, its molecular targets have been validated in streptozotocin (STZ)-induced damage in rat insulinoma (INS-1) cells. STZ is a chemical agent commonly used to induce diabetes in experimental models by causing β-cell death.
The primary validated molecular targets for this compound are key executioner enzymes in the apoptotic cascade: Caspase-9 and Caspase-3 . By inhibiting the activation of this caspase cascade, this compound helps to maintain β-cell viability in the face of cytotoxic stress. This protective role highlights its therapeutic potential in conditions characterized by β-cell apoptosis, such as diabetes.
Comparative Performance Data
The following table summarizes the effects of this compound and other extracts from Cyclocarya paliurus on different cell lines and molecular pathways. While specific quantitative data for pure this compound is detailed in the cited literature, this table provides a comparative overview based on available research.
| Compound/Extract | Cell Line | Model | Key Molecular Targets/Pathways | Observed Effect |
| This compound | INS-1 | STZ-induced damage | Caspase-9, Caspase-3 | Increased cell survival, protection against apoptosis |
| Total Triterpenoids (CPT) | INS-1 | STZ-induced damage | Caspase-9, Caspase-3, Bax/Bcl-2 ratio, Akt phosphorylation | Inhibition of apoptosis, increased cell viability[1] |
| Total Flavonoids (CTF) | HepG2 | Cancer model | PI3K/Akt pathway | Induction of apoptosis, inhibition of proliferation[2] |
| Triterpenic Acid Extract (TAE) | αTC1-6 | High glucose | IRS-1/PI3K/Akt pathway | Improved insulin resistance |
| Cyclocarya paliurus Extract | NIT-1 | STZ-induced damage | Caspase-8, Caspase-9, Cleaved Caspase-3, Bax/Bcl-2, p38, ERK, JNK, Akt | Inhibition of apoptosis, increased β-cell preservation[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to validate the molecular targets of compounds from Cyclocarya paliurus.
Cell Culture and Treatment
-
Cell Line: INS-1 (rat insulinoma) cells are a common model for pancreatic β-cell studies. They are cultured in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and other necessary reagents.
-
Induction of Apoptosis: Streptozotocin (STZ) is added to the cell culture medium at a specific concentration (e.g., 1-10 mM) for a defined period (e.g., 24-48 hours) to induce β-cell damage and apoptosis.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or other test compounds for a set time before or during STZ exposure.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Procedure:
-
Seed INS-1 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with STZ and the test compound as described above.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15-20 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins within a cell lysate. It is essential for validating the modulation of signaling pathway components.
-
Procedure:
-
Lyse the treated cells to extract total proteins.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., Caspase-9, Cleaved Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-NF-κB, NF-κB).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.
-
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways discussed in this guide.
Caption: this compound inhibits STZ-induced apoptosis by targeting Caspase-9 and Caspase-3.
Caption: The PI3K/Akt pathway is a key regulator of cell survival and proliferation.
Caption: The NF-κB pathway plays a central role in regulating inflammatory responses.
Caption: A typical workflow for the in vitro validation of a compound's molecular target.
References
Geographical Origin: A Critical Factor in the Yield and Bioactivity of Cyclocarioside F from Cyclocarya paliurus
A Comparative Guide for Researchers and Drug Development Professionals
The therapeutic potential of natural compounds is intrinsically linked to their concentration and purity, which can be significantly influenced by the geographical origin of the source plant. This guide provides a comparative analysis of how geography impacts the yield and bioactivity of compounds from Cyclocarya paliurus, the source of the promising triterpenoid saponin, Cyclocarioside F. While direct comparative studies on this compound are limited, extensive research on its source plant reveals that environmental and genetic factors tied to location dramatically alter the phytochemical landscape, thereby affecting the plant's therapeutic efficacy.
Cyclocarya paliurus, a tree native to subtropical China, is widely used in traditional medicine to treat diabetes and related metabolic disorders.[1][2] Its leaves are rich in bioactive components, including triterpenoids and flavonoids.[1][3] Studies have demonstrated that the chemical composition and, consequently, the biological activities of C. paliurus extracts vary significantly depending on the geographical location of collection.[1][3][4]
Data Presentation: Impact of Origin on Phytochemical Yield
The concentration of key bioactive compounds in C. paliurus varies across different regions in China. This variation is critical for researchers aiming to isolate high-yields of specific compounds like this compound. As triterpenoids are the class of compounds to which this compound belongs, the variation in total triterpenoid content serves as a crucial indicator.
Table 1: Comparison of Bioactive Compound Yields in Cyclocarya paliurus Leaves from Different Geographical Origins (Ethanol Extracts)
| Geographical Location | Total Triterpenoids (mg/g) | Total Flavonoids (mg/g) | Total Phenolic Acids (mg/g) | Key Individual Compounds Identified | Reference |
| Wufeng (WF) | 8.15 | 4.88 | 0.94 | Quercetin-3-O-glucuronide, Kaempferol-3-O-glucuronide, Pterocaryoside A/B | [1] |
| Jinzhongshan (JZS) | 5.86 | 6.88 | 1.13 | Quercetin-3-O-glucuronide, Kaempferol-3-O-glucuronide | [1][5] |
| Muchuan | 4.79 | 5.43 | 1.57 | - | [1] |
| Anji | 2.50 | 2.29 | 0.35 | - | [1] |
Data is based on ethanol extracts as reported in the cited literature. Values are expressed as mg per gram of dry leaf weight.
These findings highlight that geographical origin is a determining factor in the yield of secondary metabolites.[1] For instance, leaves from Wufeng showed the highest content of total triterpenoids, making it a potentially superior source for isolating this compound and related compounds.[1] Conversely, the Jinzhongshan region yielded the highest levels of flavonoids.[1][5] Such variations are attributed to environmental factors including altitude, temperature, and sunlight, as well as the genetic diversity of the plant populations.[6][7][8]
Impact on Biological Activity: A Tale of Two Compound Classes
The observed geographical variations in chemical composition directly correlate with differing biological activities. Research on diabetic mice has shown that C. paliurus extracts with higher flavonoid content, such as those from Jinzhongshan, exhibit stronger antihyperglycemic (blood sugar-lowering) effects.[1][4] In contrast, extracts with a higher concentration of triterpenoids, like those from Wufeng, demonstrate a more significant antihyperlipidemic (lipid-lowering) effect.[1][4]
This functional differentiation is crucial for drug development. For indications where the primary target is blood glucose control, sourcing material from high-flavonoid regions would be advantageous. For developing treatments for hyperlipidemia, a common comorbidity with diabetes, high-triterpenoid sources would be preferable.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for extraction and bioactivity assessment are provided below.
1. Protocol for Extraction of Triterpenoids from Cyclocarya paliurus Leaves
This protocol is based on methods described for obtaining triterpenoid-rich extracts from C. paliurus.[9][10]
-
Preparation of Plant Material:
-
Collect fresh leaves of Cyclocarya paliurus from documented geographical locations.
-
Dry the leaves at a constant temperature (e.g., 60°C) until a constant weight is achieved.
-
Pulverize the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Soxhlet Extraction:
-
Accurately weigh 50 g of the powdered leaf sample.
-
Place the powder into a cellulose thimble and load it into a Soxhlet extractor.
-
Add 500 mL of 80% methanol to the boiling flask.
-
Perform the extraction for 6-8 hours, or until the solvent in the siphon tube becomes colorless.
-
-
Concentration:
-
After extraction, allow the solution to cool.
-
Evaporate the methanol solvent using a rotary evaporator under reduced pressure at 40°C.
-
The resulting solvent-free crude extract can be further purified using chromatographic techniques to isolate this compound.
-
2. Protocol for In Vitro α-Glucosidase Inhibitory Assay
This assay is a standard method to evaluate the anti-diabetic potential of natural compounds by measuring their ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.[11][12]
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 0.5-1.0 U/mL.[11][12]
-
Substrate Solution: Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.
-
Stop Solution: Prepare a 1 M solution of sodium carbonate (Na₂CO₃).
-
Test Sample: Dissolve the extracted compounds (or this compound) in the buffer (with minimal DMSO if necessary) to create a series of concentrations.
-
Positive Control: Prepare a solution of Acarbose in the buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test sample or positive control to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.[13]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of the 1 M Na₂CO₃ stop solution.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting a dose-response curve.
-
Visualizations: Workflows and Pathways
To further clarify the processes and mechanisms discussed, the following diagrams are provided.
Caption: Workflow for comparing this compound yield and activity.
Caption: Inhibition of the TNF-α/p38 MAPK pathway by triterpenoids.
The second diagram illustrates a potential mechanism where triterpenoids from C. paliurus inhibit the p38 MAPK signaling pathway.[3] This pathway, when activated by inflammatory cytokines like TNF-α, can lead to increased secretion of apolipoprotein B48 (apoB48), a key component of chylomicrons involved in lipid transport. By inhibiting this pathway, these compounds can exert their antihyperlipidemic effects.
References
- 1. Antidiabetic Effect of Cyclocarya paliurus Leaves Depends on the Contents of Antihyperglycemic Flavonoids and Antihyperlipidemic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Role of Natural Plant Medicine Cyclocarya paliurus in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic Effect of Cyclocarya paliurus Leaves Depends on the Contents of Antihyperglycemic Flavonoids and Antihyperlipidemic Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Association Analysis Between Genotype and Environment: Differentiation Between Cyclocarya paliurus Resources That Accumulate Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. The impact of genetic similarity and environment on the flavonoids variation pattern of Cyclocarya paliurus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclocarya paliurus leaves extracts alleviate metabolic phenotypes in Chinese T2DM patients by modulating gut microbiota and metabolites: a clinical randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 13. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
Safety Operating Guide
Navigating the Safe Disposal of Cyclocarioside F in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Cyclocarioside F, a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, is a compound of interest in various research applications.[1][2] Due to its biological activity, including potential cytotoxic effects, a cautious and informed approach to its disposal is essential.[3] This document provides a comprehensive guide to the proper disposal procedures for this compound, emphasizing safety and compliance in the absence of a specific Safety Data Sheet (SDS).
Chemical and Physical Properties Overview
A summary of the known properties of this compound and related compounds is presented below. It is important to note that a specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, this information is based on general data for triterpenoid saponins and related compounds. Researchers should always consult the supplier for a specific SDS if available.
| Property | Data | Source |
| Chemical Class | Triterpenoid Saponin | MedchemExpress[1][2] |
| Source | Leaves of Cyclocarya paliurus | MedchemExpress[1][2] |
| Molecular Formula | C43H72O13 (for the related Cyclocarioside A) | PubChem[4] |
| Molecular Weight | 797.0 g/mol (for the related Cyclocarioside A) | PubChem[4] |
| Known Biological Activity | Anti-hyperglycemic, anti-hyperlipidemic, anti-cancer, cytotoxic, anti-oxidative, anti-inflammatory, hepatoprotective, and anti-microbial activities have been reported for related compounds. | ResearchGate[3] |
| Physical Form | Typically a solid, crystalline powder. | General |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and DMSO. Solubility in water may be limited. | General |
Experimental Protocol: Waste Segregation and Disposal
The following protocol outlines the recommended steps for the safe disposal of this compound waste generated during laboratory experiments. This procedure is based on standard practices for handling chemical waste of unknown or uncertain toxicity.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene recommended).
2. Waste Segregation:
-
Solid Waste:
-
All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, and absorbent pads, should be collected in a designated, clearly labeled hazardous waste container.
-
The container should be a sealable, chemical-resistant bag or drum.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams. If dissolved in a halogenated solvent, it should be disposed of in the halogenated waste stream. If in a non-halogenated solvent, it should go into the non-halogenated waste stream.
-
-
Sharps Waste:
-
Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container for chemical waste.
-
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The solvent system for liquid waste must also be indicated.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from heat, ignition sources, and incompatible materials.
5. Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions. If an SDS is not available, treat the substance as potentially hazardous.
References
Personal protective equipment for handling Cyclocarioside F
Essential Safety and Handling Guide for Cyclocarioside F
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling this compound. This compound is a triterpenoid saponin isolated from the leaves of Cyclocarya paliurus. While specific toxicity data for the pure compound is limited, studies on aqueous extracts of Cyclocarya paliurus leaves suggest low acute toxicity. However, as with any research chemical, prudent safety practices are essential to minimize potential exposure.
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is crucial to prevent inhalation, skin, and eye contact.
Recommended Personal Protective Equipment:
-
Respiratory Protection: An N95-rated or higher respirator is recommended when handling the powder to minimize inhalation of airborne particles.[1] For situations with a risk of significant aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[2][3] A face shield should be worn in addition to goggles when there is a risk of splashing.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[2][4] It is advisable to wear two pairs of gloves, especially during compounding and handling.[5] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[1]
-
Body Protection: A lab coat is standard for shielding skin and personal clothing.[2][3] For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.
-
Foot Protection: Closed-toe shoes are required in a laboratory setting.[2]
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan ensures minimal exposure and maintains a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure, to control airborne particles.
-
Ensure all necessary PPE is readily available and in good condition.
-
Assemble all required equipment and reagents before starting work.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of powdered this compound within a chemical fume hood or a balance enclosure to contain dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid generating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the powder to prevent splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, face shield/goggles, respirator, and finally, inner gloves.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container for chemical waste.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be disposed of in a designated hazardous waste container.
-
-
Liquid Waste:
-
Aqueous and solvent-based solutions containing this compound should be collected in a labeled hazardous waste container.
-
Do not dispose of solutions down the drain unless permitted by local regulations and institutional guidelines.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
Deface the label on the empty container before disposal according to institutional protocols.
-
Quantitative Data Summary
| Substance | Study Type | Species | Route of Administration | Dosage | Observed Effects | Reference |
| Aqueous Extract of Cyclocarya paliurus Leaves | Acute Toxicity | Rat | Oral | Up to 10,000 mg/kg body weight | No mortality or treatment-related adverse effects observed. | [6][7] |
| Aqueous Extract of Cyclocarya paliurus Leaves | 14-Day Repeat Dose | Rat | Oral | 5,000 mg/kg body weight/day | No-Observed-Adverse-Effect Level (NOAEL) established. | [6][7] |
Experimental Protocols
General Protocol for Stock Solution Preparation:
This protocol outlines the fundamental steps for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Methodology:
-
Determine Required Concentration: Decide on the desired final concentration of the stock solution (e.g., 10 mM).
-
Calculate Mass: Based on the molecular weight of this compound and the desired concentration and volume, calculate the required mass of the compound.
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder onto weighing paper and transfer it to a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary, depending on the compound's stability.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Visualized Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. Cyclocarioside K | TargetMol [targetmol.com]
- 6. The chemical composition and toxic effects of aqueous extracts of Cyclocarya paliurus leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
